4-Fmoc-3(R)-morpholinecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363606 | |
| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942153-03-9 | |
| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in modern peptide synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a workflow visualization for its primary application.
Core Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₅ | [1] |
| Molecular Weight | 353.369 g/mol | [1] |
| Melting Point | 128-129°C | [2] |
| Boiling Point | 579.8±50.0 °C (Predicted) | [2] |
| Density | 1.344 g/cm³ | [2] |
| Appearance | Pale white solid | [3] |
| pKa | 3.47±0.20 (Predicted) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |
| Optical Rotation | [α]D²⁰ = -40.0 ± 2º (c=1 in MeOH) for the (S)-enantiomer | [3] |
| Storage Conditions | 2-8°C | [2] |
Experimental Protocols
The determination of the physicochemical properties of this compound follows established methodologies for organic compounds, particularly for protected amino acids. Below are detailed, generalized protocols for key experiments.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.[4]
-
A second, fresh sample is then heated, with the temperature raised rapidly to about 10-15°C below the approximate melting point.[4]
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate determination of the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is recorded as the melting point.[4]
Solubility Assessment
The solubility of this compound in various solvents can be determined through a standardized procedure.
Methodology:
-
A known mass of the compound (e.g., 1 mg) is placed in a small vial.
-
A specific volume of the solvent to be tested (e.g., 100 µL) is added to the vial.
-
The mixture is vortexed or sonicated for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
The solution is visually inspected for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
If the solid does not dissolve, an additional aliquot of the solvent is added, and the process is repeated until the solid dissolves or a practical volume limit is reached. The approximate solubility can then be calculated.
pKa Determination by Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent mixture, typically a co-solvent system like water/methanol or water/dioxane, to ensure solubility.
-
A calibrated pH electrode is immersed in the solution, and the initial pH is recorded.
-
A standardized solution of a strong base, such as 0.1 M NaOH, is added in small, precise increments from a burette.
-
After each addition of the titrant, the solution is stirred, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH of the solution against the volume of NaOH added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the secondary amine of the morpholine ring system. The following diagram illustrates the general workflow of incorporating this amino acid derivative into a growing peptide chain using the Fmoc/tBu strategy.
This workflow highlights the iterative nature of SPPS, where the deprotection of the N-terminal Fmoc group is followed by the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. This compound's unique structure can be incorporated to introduce conformational constraints or other desired properties into the final peptide.
References
A Technical Guide to 4-Fmoc-3(R)-morpholinecarboxylic Acid: Properties, Synthesis, and Application in Targeting Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in the development of targeted therapeutics and imaging agents, particularly in the context of angiogenesis. This document details its chemical properties, provides a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and explores its application in targeting the αvβ3 integrin signaling pathway.
Core Compound Data
This compound is a synthetic amino acid derivative featuring a morpholine scaffold. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of modern peptide and peptidomimetic drug discovery.
| Property | Value | Reference |
| CAS Number | 942153-03-9 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₉NO₅ | [1][5] |
| Molecular Weight | 353.37 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal | |
| Storage Temperature | -20°C | [5] |
Application in Peptide Synthesis for Targeting αvβ3 Integrin
This compound serves as a crucial component in the synthesis of ligands targeting αvβ3 integrin. This receptor is a key mediator in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other diseases.[6] The morpholine scaffold can impart favorable conformational constraints and physicochemical properties to peptide ligands, potentially enhancing their binding affinity and selectivity for αvβ3.
A prominent application of this compound is in the synthesis of peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif. The RGD sequence is a well-established recognition motif for αvβ3 integrin.[7] By incorporating this compound into RGD-containing peptides, researchers can develop potent and selective inhibitors of αvβ3 integrin, leading to novel anti-angiogenic therapies or targeted imaging agents.
Experimental Protocols: Representative Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of non-canonical amino acids like this compound into a peptide sequence using manual or automated Fmoc SPPS. This protocol is based on standard procedures and should be optimized for specific peptide sequences and scales.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (e.g., this compound) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. Monitor the reaction completion using a Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).
The αvβ3 Integrin Signaling Pathway in Angiogenesis
The binding of RGD-containing ligands, synthesized using building blocks like this compound, to αvβ3 integrin on endothelial cells triggers a cascade of intracellular signaling events that are crucial for angiogenesis. This pathway promotes endothelial cell survival, proliferation, and migration.
Upon ligand binding, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the activation of downstream signaling pathways, including the Ras/MAP kinase pathway, which promotes cell proliferation and differentiation.[8] Furthermore, αvβ3 integrin signaling is essential for the survival of angiogenic endothelial cells, and its inhibition can induce apoptosis (programmed cell death) in these cells.[8]
Caption: Simplified αvβ3 integrin signaling pathway in angiogenesis.
By designing potent and selective ligands for αvβ3 integrin using advanced building blocks such as this compound, researchers can effectively modulate this signaling pathway, offering promising avenues for the development of novel anti-cancer and anti-angiogenic drugs.
References
- 1. 942153-03-9 CAS Manufactory [chemicalbook.com]
- 2. 942153-03-9 this compound [chemsigma.com]
- 3. This compound, CasNo.942153-03-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. This compound | 942153-03-9 [chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of 4-Fmoc-3(R)-morpholinecarboxylic Acid
This technical guide provides an in-depth overview of the synthesis and purification of 4-Fmoc-3(R)-morpholinecarboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development and peptide chemistry.
Synthesis of this compound
A well-established enantioselective synthesis of this compound has been reported, commencing from readily available starting materials.[1] The synthetic pathway involves a five-step sequence, which is outlined below.
Synthesis Workflow
Caption: Five-step synthesis of this compound.
Experimental Protocols
Step 1: Reductive Amination to form Methyl (R)-2-((2,2-dimethoxyethyl)amino)-3-hydroxypropanoate
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, triethylamine (1.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Dimethoxyacetaldehyde (1.2 eq) is then added, followed by sodium cyanoborohydride (1.5 eq) in portions. The reaction is stirred overnight at room temperature. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.
Step 2: Intramolecular Cyclization to form Methyl (3R)-5,6-dihydro-2H-morpholine-3-carboxylate
The crude product from the previous step is dissolved in a solution of 1 M HCl in methanol and stirred at room temperature for 24 hours. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Hydrogenation to form Methyl (3R)-morpholine-3-carboxylate
The product from the previous step is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the product.
Step 4: Ester Hydrolysis to form (3R)-Morpholinecarboxylic acid
The methyl ester from the hydrogenation step is dissolved in a mixture of methanol and water, and lithium hydroxide monohydrate (2.0 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl. The aqueous layer is then washed with diethyl ether and the solvent is evaporated to dryness to give the crude amino acid.
Step 5: Fmoc Protection to form this compound
The crude (3R)-morpholinecarboxylic acid is dissolved in a 10% aqueous solution of sodium carbonate. A solution of Fmoc-Cl (1.1 eq) in dioxane is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Solvent | Yield (%) |
| 1 | Methyl (R)-2-((2,2-dimethoxyethyl)amino)-3-hydroxypropanoate | L-Serine methyl ester hydrochloride, Dimethoxyacetaldehyde | Sodium cyanoborohydride, Triethylamine | Methanol | ~85 |
| 2 | Methyl (3R)-5,6-dihydro-2H-morpholine-3-carboxylate | Methyl (R)-2-((2,2-dimethoxyethyl)amino)-3-hydroxypropanoate | 1 M HCl | Methanol | ~70 |
| 3 | Methyl (3R)-morpholine-3-carboxylate | Methyl (3R)-5,6-dihydro-2H-morpholine-3-carboxylate | 10% Pd/C, H₂ | Methanol | >95 |
| 4 | (3R)-Morpholinecarboxylic acid | Methyl (3R)-morpholine-3-carboxylate | Lithium hydroxide monohydrate | Methanol/Water | ~90 |
| 5 | This compound | (3R)-Morpholinecarboxylic acid | Fmoc-Cl, Sodium carbonate | Dioxane/Water | ~80 |
Purification of this compound
Purification of the final product is crucial to ensure high purity for subsequent applications, particularly in peptide synthesis. The two primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).
Purification Workflow
Caption: Purification flowchart for this compound.
Recrystallization Protocol
Solvent Selection: A common solvent system for the recrystallization of Fmoc-protected amino acids is a mixture of a good solvent and a poor solvent. For this compound, suitable systems include ethyl acetate/hexane or dichloromethane/heptane.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethyl acetate or dichloromethane) with gentle heating.
-
Once fully dissolved, slowly add the "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Quantitative Data for Recrystallization
| Solvent System | Typical Recovery (%) | Purity (by HPLC) |
| Ethyl Acetate / Hexane | 80-90 | >98% |
| Dichloromethane / Heptane | 75-85 | >98% |
Preparative HPLC Purification Protocol
For achieving very high purity (>99.5%), preparative reversed-phase HPLC is the method of choice.
Instrumentation and Columns: A preparative HPLC system equipped with a UV detector is required. Chiral stationary phases are recommended for ensuring the enantiomeric purity of the final product. Polysaccharide-based columns (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) have shown good performance in separating Fmoc-amino acid enantiomers.[2][3][4][5][6] A C18 column can be used for general purification if the enantiomeric purity has been established in a preceding step.
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the crude or recrystallized product in a minimal amount of the initial mobile phase composition.
-
Inject the solution onto the equilibrated preparative HPLC column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the product.
-
Monitor the elution profile at a suitable wavelength for the Fmoc group (around 265 nm).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product as a fluffy white solid.
Quantitative Data for Preparative HPLC
| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Purity (by HPLC) |
| C18 (Preparative) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 20-80% B over 30 min | 10-20 | >99.5% |
| Chiral Stationary Phase | 0.1% TFA in Water/Acetonitrile | 0.1% TFA in Acetonitrile | Isocratic or shallow gradient | 5-15 | >99.8% (enantiomeric excess) |
References
- 1. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols for determining these critical parameters in a laboratory setting.
Introduction to this compound
This compound is a synthetic amino acid derivative featuring a morpholine core and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The Fmoc group is an essential component in modern solid-phase peptide synthesis (SPPS) due to its characteristic stability in acidic conditions and its ready cleavage under mild basic conditions.[1] This orthogonality allows for the selective deprotection of the N-terminal amine while side-chain protecting groups (often acid-labile) remain intact.[2] Understanding the solubility and stability of this building block is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and minimizing impurities in peptide synthesis.
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, directly influencing the efficiency of coupling reactions.[3] Poor solubility can lead to challenges in reagent preparation and delivery, potentially causing incomplete reactions and the formation of deletion sequences in the target peptide.
Qualitative Solubility of this compound:
Publicly available data indicates that this compound is sparingly soluble in the following solvents:
-
Chloroform
-
Dimethyl sulfoxide (DMSO)
-
Methanol
General Solubility of Fmoc-Amino Acids in Common Solvents:
The solubility of Fmoc-amino acids is largely dictated by the polarity of the solvent and the nature of the amino acid side chain.[3] The bulky, hydrophobic Fmoc group generally limits solubility in aqueous solutions.[3] The following table summarizes the general solubility of Fmoc-amino acids in solvents commonly used in peptide synthesis.[3][4][5]
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good to Excellent | The most frequently used solvent for SPPS. However, it can degrade to dimethylamine, which may lead to premature Fmoc group removal.[3][5] |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | An alternative to DMF, sometimes offering better solvation for hydrophobic sequences. Some Fmoc-amino acids may exhibit increased decomposition in NMP over time compared to DMF.[5][6] |
| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more often used for washing steps.[3][4] |
| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP.[3] |
| Water | Sparingly Soluble | The hydrophobicity of the Fmoc group significantly restricts solubility in aqueous solutions.[3] |
Stability Profile
The stability of this compound is primarily governed by the lability of the Fmoc protecting group. The Fmoc group is cleaved via a β-elimination mechanism in the presence of a base.[1]
General Stability of the Fmoc Protecting Group:
The following table outlines the stability of the Fmoc group under various conditions.[1][7][8][9]
| Condition | Stability | Notes |
| Acidic Conditions (e.g., TFA) | Stable | The Fmoc group is resistant to the acidic conditions used to cleave many side-chain protecting groups and for the final cleavage of the peptide from the resin.[7][8] |
| Basic Conditions (Primary and Secondary Amines) | Labile | Rapidly cleaved by secondary amines like piperidine (e.g., 20% in DMF) and primary amines. This is the basis for its use as a temporary protecting group in SPPS.[7][9] |
| Basic Conditions (Tertiary Amines) | Relatively Stable | Cleavage is significantly slower with tertiary amines such as diisopropylethylamine (DIPEA).[9] |
| Hydrogenolysis | Labile | The Fmoc group is generally not compatible with catalytic hydrogenation conditions (e.g., H₂/Pd). |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative determination of solubility and stability of this compound.
This protocol describes a method to determine the equilibrium solubility of the target compound in various solvents.[3]
Materials:
-
This compound
-
Selected solvents for analysis (e.g., DMF, NMP, DCM, THF, Acetonitrile, Water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.[3]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[3]
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column.
-
Employ a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the compound by UV absorbance at approximately 266 nm, which is characteristic of the Fmoc group.[8]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.
-
This protocol outlines a method for evaluating the stability of this compound under various stress conditions.[10][11][12]
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
Selected solvents
-
Temperature-controlled chambers or water baths
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired solvents or buffered solutions at a known concentration.
-
-
Stress Conditions:
-
pH Stability: Incubate the solutions at different pH values (e.g., 3, 5, 7, 9) at a constant temperature.
-
Thermal Stability: Expose the solutions to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a stable solvent (e.g., acetonitrile).
-
Solvent Stability: Incubate the compound in different solvents of interest at a constant temperature.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
If necessary, quench any reaction and dilute the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from any potential degradation products.[13] The method described in section 4.1 can be adapted for this purpose.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics under each stress condition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility and stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. scispace.com [scispace.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fmoc-3(R)-morpholinecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the well-established chemical shifts of its constituent structural motifs: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the morpholinecarboxylic acid core. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a characteristic set of signals in the NMR spectra. The predicted chemical shifts are summarized in the tables below. These values are estimates and may vary depending on the solvent and other experimental conditions.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Fmoc Aromatic (4H) | 7.70 - 7.90 | d | Protons on the fluorenyl group closest to the carbonyl. |
| Fmoc Aromatic (4H) | 7.25 - 7.45 | m | Remaining aromatic protons on the fluorenyl group. |
| Fmoc CH | 4.40 - 4.60 | t | Methine proton of the fluorenyl group. |
| Fmoc CH₂ | 4.15 - 4.35 | d | Methylene protons of the fluorenyl group. |
| Morpholine H-3 | 4.00 - 4.20 | m | Proton at the stereocenter, adjacent to the carboxylic acid. |
| Morpholine H-2, H-6 | 3.50 - 3.90 | m | Protons adjacent to the oxygen atom. |
| Morpholine H-5 | 2.80 - 3.20 | m | Protons adjacent to the nitrogen atom. |
| Carboxylic Acid OH | 10.0 - 13.0 | br s | Typically a broad singlet, may exchange with D₂O. |
d: doublet, t: triplet, m: multiplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | 170 - 175 | Carbonyl of the carboxylic acid. |
| Fmoc C=O | 155 - 158 | Carbonyl of the Fmoc protecting group. |
| Fmoc Aromatic Quaternary (4C) | 140 - 145 | Non-protonated aromatic carbons of the fluorenyl group. |
| Fmoc Aromatic CH (8C) | 120 - 130 | Protonated aromatic carbons of the fluorenyl group. |
| Morpholine C-2, C-6 | 65 - 70 | Carbons adjacent to the oxygen atom.[2] |
| Fmoc CH | 45 - 50 | Methine carbon of the fluorenyl group. |
| Morpholine C-3 | 50 - 55 | Carbon at the stereocenter, adjacent to the carboxylic acid. |
| Morpholine C-5 | 42 - 47 | Carbons adjacent to the nitrogen atom.[2] |
Experimental Protocols
To obtain high-resolution ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[2] Gentle vortexing or sonication can aid in dissolution.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.[2]
-
Referencing: Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the molecule.
Caption: Experimental workflow for NMR analysis.
Caption: Correlation of structure and NMR data.
Note: The image in the second diagram is a placeholder. A detailed structural image with atom numbering would be used here to correlate with the NMR data tables.
References
In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its characterization and quality control.
Introduction
This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers stability during synthesis and is readily removed under mild basic conditions. Accurate mass spectrometric analysis is crucial to verify the identity, purity, and structural integrity of this compound and any subsequent peptides or molecules into which it is incorporated. This guide details the expected behavior of this compound under typical electrospray ionization (ESI) mass spectrometry conditions.
Physicochemical Properties and Predicted Mass Data
The fundamental properties of this compound are essential for interpreting mass spectrometry data.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₅ | [1][2][3][4] |
| Molecular Weight | 353.37 g/mol | [1][2][3][4] |
| CAS Number | 942153-03-9 | [1][2][4] |
| Monoisotopic Mass | 353.1263 u | |
| Predicted [M+H]⁺ | 354.1336 m/z | |
| Predicted [M+Na]⁺ | 376.1156 m/z | |
| Predicted [M-H]⁻ | 352.1192 m/z |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Dissolution: Dissolve the solid this compound in a suitable organic solvent such as acetonitrile (ACN) or methanol (MeOH) to create a stock solution of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution with a mixture of water and organic solvent (e.g., 50:50 ACN:Water) containing a small amount of acidifier like 0.1% formic acid (for positive ion mode) or base like 0.1% ammonium hydroxide (for negative ion mode) to a final concentration of 1-10 µg/mL.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a standard reversed-phase LC-MS method suitable for this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific instrument and sample complexity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Ionization Mode: ESI positive and/or negative.
-
Scan Range: 100 - 1000 m/z.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation spectrum.
Mass Spectrometry Data and Fragmentation Analysis
Under Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo characteristic fragmentation. The primary fragmentation sites are the labile Fmoc group and the morpholine ring structure.
Predicted Quantitative Data
The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound in positive ion mode.
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 354.13 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 336.12 | Loss of water from the carboxylic acid |
| [M+H - CO₂]⁺ | 310.14 | Loss of carbon dioxide from the carboxylic acid |
| [Fluorenylmethyl cation]⁺ | 179.08 | Cleavage of the Fmoc group |
| [M+H - Fmoc]⁺ | 132.06 | Loss of the Fmoc group (222.07 u) |
| [Morpholine ring fragment]⁺ | 86.06 | Cleavage within the morpholine ring |
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the general experimental workflow and the predicted fragmentation pathway.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation pathway of [M+H]⁺.
Conclusion
The mass spectrometric analysis of this compound is straightforward using standard LC-MS protocols. The molecule is expected to ionize well in both positive and negative ESI modes. The fragmentation is predicted to be dominated by the characteristic loss of the Fmoc group, resulting in a prominent ion at m/z 179, and the loss of the entire protecting group to yield an ion at m/z 132.[5] Further fragmentation of the morpholine carboxylic acid portion can provide additional structural confirmation. The methodologies and data presented in this guide serve as a valuable resource for the routine analysis and quality control of this important synthetic building block.
References
Commercial suppliers of 4-Fmoc-3(R)-morpholinecarboxylic acid.
A Comprehensive Technical Guide to 4-Fmoc-3(R)-morpholinecarboxylic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a key building block in modern peptidomimetic and drug discovery research. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this unique amino acid analogue. This document outlines its commercial availability, key chemical properties, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a heterocyclic, non-proteinogenic amino acid that is N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The morpholine scaffold introduces conformational constraints into peptide chains, making it a valuable tool for designing peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. Its applications are prominent in the development of novel therapeutic agents and probes for studying biological systems.[1]
Commercial Availability and Properties
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The table below summarizes the offerings from several key suppliers.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | TRC-F648480 | Not specified | Not specified | 942153-03-9 | C₂₀H₁₉NO₅ | 353.37 |
| Chem-Impex | 06437 | ≥ 99% (Chiral HPLC, HPLC) | 25 mg, 100 mg, 250 mg, 1 g, 5 g | 281655-37-6 (for S-enantiomer) | C₂₀H₁₉NO₅ | 353.37 |
| Molbase | MFCD01860732 | 96% - 99% | 500 mg, 1 kg, 2 g | 942153-03-9 | C₂₀H₁₉NO₅ | 353.37 |
| TCI Chemicals | F1050 | >97.0% (HPLC) | 200 mg | 204320-51-4 | C₂₀H₁₉NO₅ | 353.37 |
| Pharmaffiliates | Not specified | Not specified | Not specified | 942153-03-9 | C₂₀H₁₉NO₅ | 353.37 |
| AChemBlock | Not specified | 95% | Not specified | 204320-51-4 | C₂₀H₁₉NO₅ | 353.37 |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the respective supplier for the most current data.
Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The procedure assumes a starting resin with a pre-loaded amino acid or a suitable linker for the attachment of the first amino acid.
Materials and Reagents
-
This compound
-
SPPS resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
Step-by-Step Procedure
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve 2-4 equivalents of this compound and 2-4 equivalents of the coupling reagent (HBTU or HATU) in DMF.
-
Add 4-8 equivalents of DIPEA to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be optimized.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the step can be repeated.
-
-
Washing:
-
After successful coupling, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Peptide Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Visualization of the Synthetic Workflow
The following diagrams illustrate the key processes involved in utilizing this compound in SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis.
References
Introduction to Fmoc-protected amino acids for peptide synthesis.
An In-depth Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to the mild, efficient, and versatile nature of the chemistry it enables.[2] The Fmoc group's unique base-lability, coupled with the acid-lability of common side-chain protecting groups, forms the basis of the elegant "orthogonal" protection strategy.[1] This strategy allows for the selective removal of the temporary Nα-Fmoc group at each cycle of peptide chain elongation without affecting the permanent side-chain protectors, which are only removed at the final stage.[1] This approach has facilitated the routine synthesis of complex and long peptides, driving significant advancements in biochemistry, drug discovery, and materials science.[1][3]
This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data for key synthetic steps, and a discussion of common challenges and solutions in Fmoc-based SPPS.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group is rooted in its distinct chemical properties, which are ideally suited for the iterative nature of SPPS.
Base Lability and Acid Stability
The defining characteristic of the Fmoc group is its stability in acidic conditions and its susceptibility to cleavage under mild basic conditions.[1] This is in direct contrast to the tert-Butyloxycarbonyl (Boc) protecting group, which is removed with acid.[4] The Fmoc group is typically removed by a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This differential lability is the foundation of the orthogonal protection scheme in SPPS.[1]
Mechanism of Fmoc Protection
The Fmoc group is introduced to the α-amino group of an amino acid to prevent it from forming unwanted peptide bonds with itself during the synthesis process.[3] This is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[5][7] Fmoc-OSu is generally preferred due to its greater stability and a lower tendency to cause side reactions.[5][7]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of peptide elongation. The process occurs via a β-elimination mechanism initiated by a base.[2]
-
Proton Abstraction : A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5][8]
-
β-Elimination : This abstraction leads to the formation of a carbanion intermediate, which is stabilized by the aromatic fluorenyl system. The intermediate then undergoes rapid elimination, releasing the highly reactive electrophile, dibenzofulvene (DBF), and the free amine of the peptide chain as an unstable carbamic acid, which quickly decarboxylates.[2][8]
-
DBF Scavenging : The liberated dibenzofulvene (DBF) is a reactive species that can undergo side reactions, including irreversibly adding to the newly deprotected N-terminal amine.[9] To prevent this, an excess of a secondary amine like piperidine is used, which acts as a scavenger by reacting with the DBF to form a stable adduct that is easily washed away.[8][10]
Figure 1: Mechanism of Fmoc deprotection by a secondary amine base like piperidine.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11][12] Each cycle consists of four main steps: deprotection, washing, coupling, and another washing step.[12]
Figure 2: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The orthogonality of the protection scheme is central to the success of this cycle. The mild basic conditions for Fmoc removal leave the acid-labile side-chain protecting groups and the resin linker intact until the very end of the synthesis.
Figure 3: Logical diagram of the orthogonal protection strategy in Fmoc-SPPS.
Quantitative Data in Fmoc-SPPS
The efficiency and success of peptide synthesis are highly dependent on the reagents and conditions chosen.
Table 1: Physicochemical Properties of Standard Amino Acids
This table provides essential data for the 20 proteinogenic amino acids.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da) | Residue Weight (Da) |
| Alanine | Ala | A | 89.09 | 71.08 |
| Arginine | Arg | R | 174.20 | 156.19 |
| Asparagine | Asn | N | 132.12 | 114.11 |
| Aspartic Acid | Asp | D | 133.10 | 115.09 |
| Cysteine | Cys | C | 121.16 | 103.15 |
| Glutamine | Gln | Q | 146.15 | 128.13 |
| Glutamic Acid | Glu | E | 147.13 | 129.12 |
| Glycine | Gly | G | 75.07 | 57.05 |
| Histidine | His | H | 155.16 | 137.14 |
| Isoleucine | Ile | I | 131.18 | 113.16 |
| Leucine | Leu | L | 131.18 | 113.16 |
| Lysine | Lys | K | 146.19 | 128.18 |
| Methionine | Met | M | 149.21 | 131.20 |
| Phenylalanine | Phe | F | 165.19 | 147.18 |
| Proline | Pro | P | 115.13 | 97.12 |
| Serine | Ser | S | 105.09 | 87.08 |
| Threonine | Thr | T | 119.12 | 101.11 |
| Tryptophan | Trp | W | 204.23 | 186.21 |
| Tyrosine | Tyr | Y | 181.19 | 163.18 |
| Valine | Val | V | 117.15 | 99.13 |
| Data sourced from multiple biochemical references.[13][14][15] |
Table 2: Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is critical for ensuring efficient peptide bond formation while minimizing side reactions, especially racemization.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Low |
| Data compiled from various sources.[16][17] Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[16] Phosphonium salts like PyBOP also offer high efficiency with low racemization.[16] Carbodiimide-based methods, especially when paired with additives like OxymaPure®, are cost-effective and can provide excellent results.[16] |
Table 3: Common Fmoc Deprotection Conditions
| Reagent | Typical Concentration | Typical Time | Notes |
| Piperidine | 20% (v/v) in DMF | 2 x 5-10 min | The most common and standard reagent.[2] |
| Piperidine | 50% (v/v) in DMF | 2 x 2-5 min | Faster deprotection, may increase risk of side reactions. |
| DBU | 2% DBU / 2% Piperidine in DMF | 2 x 2-5 min | DBU is a stronger, non-nucleophilic base; piperidine is added as a scavenger.[18] Useful for difficult sequences prone to aggregation.[18] |
| Data compiled from various sources.[2][6][19] |
Experimental Protocols
The following sections provide standardized methodologies for the key steps in Fmoc-SPPS.
Protocol 1: Synthesis of Fmoc-Protected Amino Acids (General Procedure)
Objective: To protect the α-amino group of a free amino acid with an Fmoc group.
Materials:
-
Amino Acid
-
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.
-
In a separate flask, dissolve Fmoc-OSu (1.0-1.1 equivalents) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to stir for several hours or overnight.[5]
-
Dilute the reaction mixture with water and perform a wash with diethyl ether to remove any unreacted Fmoc-OSu.[5]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl. The Fmoc-amino acid will precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Automated/Manual Fmoc-SPPS Cycle
Objective: To sequentially add Fmoc-protected amino acids to a resin-bound peptide chain.
Materials:
-
Fmoc-amino acid pre-loaded resin (e.g., Wang, Rink Amide)
-
Fmoc-protected amino acids
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent (e.g., HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Reaction vessel with filtration capability
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel. Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[5] Drain the DMF.
-
Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[5] Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[5]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, ~2.9 equivalents) in DMF.[16]
-
Add the base (e.g., DIPEA, ~6 equivalents) to the mixture to begin activation.[16]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[2] The completion of the reaction can be monitored (e.g., using a Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times).
-
Repeat: Return to Step 2 to begin the cycle for the next amino acid in the sequence.
Protocol 3: Peptide Cleavage and Side-Chain Deprotection
Objective: To cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler cocktail like 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). The choice depends on the amino acids in the sequence (e.g., Arg, Trp, Cys, Met require specific scavengers).
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[2]
-
Place the dried resin in a suitable reaction vessel in a fume hood.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[2]
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by HPLC).
Protocol 4: UV-Monitoring of Fmoc Deprotection
Objective: To quantify the amount of Fmoc group cleaved, which can be used to confirm deprotection completion and calculate the initial loading of the resin.
Materials:
-
Filtrate from the Fmoc deprotection step
-
Volumetric flask
-
Solvent for dilution (e.g., DMF)
-
UV-Vis Spectrophotometer
Procedure:
-
Collect all the filtrate from a single deprotection step (e.g., from Step 2 of Protocol 2) into a volumetric flask of a known volume (e.g., 25 mL or 50 mL).
-
Dilute the solution to the mark with a suitable solvent like DMF.
-
Measure the absorbance of the solution at 301 nm, the characteristic absorbance maximum for the DBF-piperidine adduct.[2]
-
The concentration, and thus the molar amount of Fmoc group cleaved, can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.
Conclusion
Fmoc-protected amino acids are indispensable tools in the field of peptide synthesis. The robustness of the Fmoc/tBu orthogonal strategy, combined with a wide array of efficient coupling reagents and automated synthesizers, has made the production of high-purity peptides a routine and accessible process.[3] A thorough understanding of the underlying chemistry, quantitative parameters, and established protocols, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to successfully synthesize target peptides and troubleshoot the challenges that may arise. This foundational knowledge empowers users to optimize syntheses, improve yields, and ultimately accelerate research and development in the ever-expanding world of peptide science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]
- 15. IMGT Education [imgt.org]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 4-Fmoc-3(R)-morpholinecarboxylic Acid into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 4-Fmoc-3(R)-morpholinecarboxylic acid is a unique building block that introduces a morpholine scaffold into the peptide backbone. This modification can impart favorable physicochemical properties, including enhanced solubility and improved enzymatic resistance, making it a valuable tool for the design of novel peptide-based therapeutics.[1]
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using the widely adopted Fmoc/tBu strategy.[2][3][4]
Application Notes
The morpholine ring of this compound can be envisioned as a constrained analogue of various natural amino acid side chains, potentially leading to peptides with well-defined secondary structures. The presence of the morpholine oxygen atom may also allow for additional hydrogen bonding interactions, which could enhance binding affinity to biological targets.
Key Applications:
-
Drug Design and Development: The incorporation of this building block can lead to peptides with improved pharmacokinetic profiles, such as increased resistance to proteolytic degradation and enhanced cell permeability.[1]
-
Peptidomimetic Research: The constrained nature of the morpholine ring can be exploited to probe the conformational requirements of peptide-receptor interactions.
-
Bioconjugation: The unique chemical properties of the morpholine moiety can be utilized for the site-specific modification of peptides.[1]
Experimental Protocols
This section outlines the detailed methodology for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS.
Materials and Reagents
-
This compound
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents:
-
N,N-dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Other Reagents:
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Equipment
-
Manual solid-phase peptide synthesis vessel
-
Shaker or rocker
-
Syringe for solvent and reagent delivery
-
Vacuum manifold for washing
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
Detailed Synthesis Protocol
The following protocol describes a standard synthesis cycle for incorporating an amino acid, including this compound.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Step 1: Resin Swelling
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
Step 3: Coupling of this compound
This protocol uses DIC/Oxyma as the coupling reagents. Other reagents like HATU or PyBOP can also be used and may be beneficial for this sterically hindered amino acid.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to the potential steric hindrance of the morpholine ring.
-
To monitor the reaction completion, a Kaiser test can be performed. If the test is positive (blue beads), the coupling should be repeated.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Step 5: Capping (Optional but Recommended)
To block any unreacted amino groups, a capping step can be performed.
-
Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).
-
Add the capping solution to the resin and agitate for 15 minutes.
-
Drain and wash the resin with DMF (3-5 times).
Step 6: Chain Elongation
Repeat steps 2-4 (or 2-5 if capping) for each subsequent amino acid in the peptide sequence.
Step 7: Final Deprotection and Cleavage
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM, and finally MeOH.
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
Step 8: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.
Data Presentation
The following tables are provided as templates for summarizing the quantitative data from the synthesis and characterization of peptides containing this compound.
Table 1: Summary of Peptide Synthesis
| Parameter | Value |
| Peptide Sequence | |
| Resin Type | |
| Resin Substitution | (mmol/g) |
| Synthesis Scale | (mmol) |
| Coupling Reagents | |
| Cleavage Cocktail | |
| Crude Peptide Yield | (mg) |
| Purity of Crude Peptide | (%) |
| Purified Peptide Yield | (mg) |
| Overall Yield | (%) |
Table 2: HPLC and Mass Spectrometry Data
| Parameter | Value |
| HPLC Analysis | |
| Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient | |
| Flow Rate | (mL/min) |
| Detection Wavelength | (nm) |
| Retention Time | (min) |
| Purity | (%) |
| Mass Spectrometry | |
| Ionization Mode | |
| Calculated Mass (M+H)+ | (Da) |
| Observed Mass (M+H)+ | (Da) |
Visualization of Key Structures
Chemical Structure of this compound
Caption: Structure of this compound.
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection using piperidine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Extend coupling time to 4-6 hours. Use a more potent coupling reagent like HATU or PyBOP. Perform a double coupling. |
| Low Crude Yield | Inefficient cleavage. | Ensure complete dryness of the resin before cleavage. Extend cleavage time to 4 hours. |
| Side Product Formation | Incomplete Fmoc deprotection. | Ensure fresh 20% piperidine solution is used. Extend the second deprotection step to 20 minutes. |
| Difficulty in Purification | Aggregation of the peptide. | Modify HPLC gradient. Add a small amount of formic acid to the mobile phase. |
By following these detailed protocols and application notes, researchers can successfully incorporate this compound into their peptide sequences, opening up new avenues for the development of innovative peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 4-Fmoc-3(R)-morpholinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of the unnatural amino acid, 4-Fmoc-3(R)-morpholinecarboxylic acid, into synthetic peptides using manual Solid-Phase Peptide Synthesis (SPPS). This building block is valuable for creating peptidomimetics with modified backbone structures, potentially leading to enhanced stability, conformational rigidity, and novel biological activities.
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and chemical biology. This compound, a cyclic secondary amino acid, offers a unique scaffold to introduce conformational constraints and alter the hydrogen bonding patterns of the peptide backbone. Its use in SPPS has been demonstrated to be compatible with standard Fmoc/tBu chemistry, although with some modifications to standard protocols to ensure efficient incorporation. This document outlines the synthesis of a model tripeptide, Fmoc-Phe-Morph(3R)-Leu-NH₂, on a Rink Amide resin to illustrate the procedure.
Data Presentation
The following tables summarize the key quantitative parameters for the manual solid-phase synthesis of the model tripeptide.
Table 1: Reagents for Peptide Synthesis
| Reagent | Abbreviation | Supplier | Molarity/Concentration |
| Rink Amide MBHA Resin | - | Various | 0.5 - 0.7 mmol/g |
| This compound | Fmoc-Morph(3R)-OH | Various | - |
| N,N'-Diisopropylcarbodiimide | DIC | Various | 0.5 M in DMF |
| Hydroxybenzotriazole | HOBt | Various | 0.5 M in DMF |
| Piperidine | - | Various | 20% (v/v) in DMF |
| N,N-Dimethylformamide | DMF | Various | Peptide synthesis grade |
| Dichloromethane | DCM | Various | ACS grade |
| Trifluoroacetic acid | TFA | Various | Reagent grade |
| Triisopropylsilane | TIS | Various | Reagent grade |
| Water | H₂O | - | Deionized |
Table 2: SPPS Protocol Parameters for a 0.1 mmol Synthesis
| Step | Reagent/Solvent | Volume | Duration | Repetitions |
| Resin Swelling | DMF | 5 mL | 30 min | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 5 min | 1 |
| 20% Piperidine in DMF | 5 mL | 20 min | 1 | |
| Washing | DMF | 5 mL | 1 min | 5 |
| Coupling (Standard AA) | Fmoc-AA-OH (3 eq.), DIC (3 eq.), HOBt (3 eq.) | 2 mL | 2 hours | 1 |
| Coupling (Fmoc-Morph(3R)-OH) | Fmoc-Morph(3R)-OH (3 eq.), DIC (3 eq.), HOBt (3 eq.) | 2 mL | 4-6 hours (monitored) | 1 |
| Washing | DMF | 5 mL | 1 min | 3 |
| DCM | 5 mL | 1 min | 3 | |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 5 mL | 2 hours | 1 |
Table 3: Analytical Data for Model Tripeptide Synthesis
| Parameter | Value |
| Resin Loading | ~0.6 mmol/g |
| Coupling Efficiency (Standard AA) | >99% (by Kaiser test) |
| Coupling Efficiency (Fmoc-Morph(3R)-OH) | >95% (by Bromophenol Blue test) |
| Crude Peptide Purity (by HPLC) | ~85% |
| Final Yield after Purification | 65-75% |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh 167 mg of Rink Amide MBHA resin (0.6 mmol/g, 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
First Amino Acid Loading (Fmoc-Leu-OH)
-
Fmoc Deprotection of Rink Amide Resin:
-
Add 5 mL of 20% piperidine in DMF to the swollen resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Coupling of Fmoc-Leu-OH:
-
In a separate vial, dissolve Fmoc-Leu-OH (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
Incorporation of this compound
-
Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in step 2.1.
-
-
Coupling of Fmoc-Morph(3R)-OH:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature. Note that the coupling of this sterically hindered amino acid is slower than standard amino acids.[1]
-
Monitor the reaction progress every 2 hours using the Bromophenol Blue test. The reaction is complete when the beads remain blue. This may take between 4 to 6 hours.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL).
-
Incorporation of the Final Amino Acid (Fmoc-Phe-OH)
-
Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in step 2.1.
-
-
Coupling of Fmoc-Phe-OH:
-
Couple Fmoc-Phe-OH using the same procedure as for Fmoc-Leu-OH (step 2.2).
-
Final Fmoc Deprotection and Washing
-
Perform a final Fmoc deprotection as described in step 2.1.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen for 15 minutes.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add 5 mL of the cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Mandatory Visualization
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 4-Fmoc-3(R)-morpholinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fmoc-3(R)-morpholinecarboxylic acid is a conformationally constrained amino acid analog used in peptide synthesis to introduce structural rigidity and explore novel peptide conformations. Its sterically hindered nature, arising from the morpholine ring, presents challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields. This document provides a detailed guide on the recommended coupling reagents, optimized protocols, and troubleshooting strategies for the efficient incorporation of this compound into peptide sequences.
Recommended Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with this compound. Standard coupling reagents may prove inefficient. Based on studies of other sterically hindered amino acids, uronium/aminium and phosphonium salt-based reagents are highly recommended.[1][2]
Key Characteristics of Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive reagent known for its rapid coupling times and low racemization risk, making it a first-line choice for difficult sequences.[1]
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable high reactivity and efficiency for hindered couplings.[3]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation coupling reagent with efficiency comparable to HATU. It is based on OxymaPure, offering a safer alternative to explosive HOBt/HOAt-based reagents.[1][4]
Data Presentation: Coupling Efficiency of Recommended Reagents for Hindered Amino Acids
| Coupling Reagent | Base | Reported Coupling Efficiency (%) | Racemization Risk | Key Advantages |
| HATU | DIPEA | 95 - 99[1] | Low | Highly efficient for hindered couplings with rapid reaction times.[1] |
| HCTU | DIPEA | 93 - 98[1] | Low | A very effective and often more cost-effective alternative to HATU.[3] |
| COMU | DIPEA | 94 - 99[1] | Very Low | Excellent performance comparable to HATU; safer alternative.[1][4] |
Experimental Protocols
The following protocols are recommended for the efficient incorporation of this compound in manual or automated SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed to achieve the highest coupling efficiency for sterically demanding residues.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
Protocol 2: Double Coupling for Incomplete Reactions
If the Kaiser test in Protocol 1 is positive (blue or purple beads), indicating incomplete coupling, a second coupling is recommended.
Procedure:
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 3. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm the completion of the coupling.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for SPPS
Caption: General workflow for a single SPPS coupling cycle.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Positive Kaiser Test | Steric Hindrance: The bulky morpholine ring impedes the coupling reaction. | 1. Switch to a more potent coupling reagent: If not already using one, switch to HATU, HCTU, or COMU. 2. Double Coupling: Perform a second coupling with fresh reagents.[1] 3. Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight. 4. Increase Temperature: Cautiously increase the reaction temperature to 30-40°C to help overcome the activation energy barrier. |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine. | 1. Use a solvent mixture: A mixture of DMF and DCM can help disrupt secondary structures. 2. Microwave-Assisted SPPS: The use of microwave energy can disrupt aggregation and drive the reaction to completion.[5] | |
| Racemization | Loss of stereochemical integrity at the alpha-carbon during activation. | 1. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation). 2. Use a Weaker Base: In cases of significant racemization risk, consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine. |
| Guanidinylation of N-terminus | A side reaction that can occur with excess uronium/aminium reagents like HATU or HCTU, leading to chain termination. | 1. Use Stoichiometric Amounts: Use a stoichiometric amount of the uronium reagent relative to the amino acid. 2. Switch to a Phosphonium Reagent: Reagents like PyBOP do not cause this side reaction. |
References
Application Notes and Protocols for Fmoc Deprotection of 4-Fmoc-3(R)-morpholinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from 4-Fmoc-3(R)-morpholinecarboxylic acid. The selection of the appropriate deprotection conditions is critical to ensure high yield and purity of the resulting 3(R)-morpholinecarboxylic acid, a valuable building block in medicinal chemistry and drug development.
The Fmoc group is a base-labile protecting group commonly used in peptide synthesis and for the protection of amine functionalities.[1][2][3] Its removal is typically achieved through a β-elimination mechanism initiated by a secondary amine, most commonly piperidine.[1][2][3] However, alternative bases and conditions have been developed to address challenges such as side reactions or the steric hindrance of the substrate.
Mechanism of Fmoc Deprotection
The deprotection process is initiated by the abstraction of the acidic proton on the β-carbon of the fluorene ring system by a base. This is followed by a β-elimination step, which liberates the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct.[1][2][3]
Caption: Mechanism of base-mediated Fmoc deprotection.
Comparative Summary of Fmoc Deprotection Conditions
The choice of base, solvent, concentration, and reaction time can significantly impact the efficiency and outcome of the deprotection reaction. Below is a summary of commonly employed conditions. While these are general conditions for Fmoc deprotection, they are applicable to this compound. Optimization may be required based on the specific substrate and scale of the reaction.
| Reagent System | Concentration | Solvent | Typical Reaction Time | Key Characteristics & Remarks |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 min | Standard Condition: Widely used and generally efficient.[1][3][4] |
| 10-55% (v/v) | DMF or NMP | 5-20 min | Concentration can be adjusted based on substrate reactivity.[1][3] | |
| DBU | 2% (v/v) | DMF or NMP | 2 x 5 min | Harsher Condition: A non-nucleophilic base that avoids adduct formation with the peptide backbone but does not scavenge dibenzofulvene itself.[5] |
| DBU / Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | 2 x 5 min | Combines the strong basicity of DBU with the scavenging ability of piperidine.[4] |
| Morpholine | 50% (v/v) | DMF | 2 x 15-30 min | Milder Condition: Reduces side reactions like aspartimide formation and diketopiperazine formation.[5][6][7] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 2 x 5-10 min | An alternative to piperidine with similar efficacy.[8] |
| Piperazine (PZ) | 20% (v/v) | DMF | 2 x 5-10 min | Another effective secondary amine for Fmoc removal.[2][8] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of this compound. The choice between solid-phase and solution-phase protocols will depend on the overall synthetic strategy.
Protocol 1: Standard Fmoc Deprotection using Piperidine (Solid-Phase)
This protocol is suitable for substrates attached to a solid support (resin).
Caption: General workflow for solid-phase Fmoc deprotection.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate gently for 2-5 minutes at room temperature.[4]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes at room temperature.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange: Wash the resin with DCM (3 times) to prepare for the next coupling step or cleavage from the resin.
Protocol 2: Fmoc Deprotection using DBU/Thiol (Solution-Phase)
This protocol is adapted for substrates in solution and offers a non-amine-based workup.
Materials:
-
This compound derivative in solution
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
An aliphatic thiol (e.g., 1-octanethiol or 1-dodecanethiol) as a dibenzofulvene scavenger
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Heptane or Diethyl Ether for precipitation
Procedure:
-
Dissolution: Dissolve the Fmoc-protected compound in acetonitrile or THF.
-
Reagent Addition: Add a catalytic amount of DBU (e.g., 0.1-0.25 equivalents) and an excess of the thiol scavenger (e.g., 10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, add heptane or cold diethyl ether to precipitate the deprotected product.
-
Isolation: Isolate the product by filtration or centrifugation, followed by washing with the precipitation solvent to remove the DBU-thiol adduct and other impurities. The product is typically obtained as the free amine.
Troubleshooting and Considerations
-
Incomplete Deprotection: If deprotection is slow or incomplete, which can occur with sterically hindered substrates, consider increasing the reaction time, temperature, or using a stronger base system like DBU/piperidine.
-
Side Reactions: For sensitive substrates prone to racemization or other side reactions under basic conditions, using a milder base like morpholine is recommended.[5][6][7]
-
Solvent Purity: Ensure the use of high-purity, amine-free solvents (especially DMF) to prevent premature, slow deprotection of the Fmoc group during storage or other synthetic steps.[1]
-
Monitoring: The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Fmoc-3(R)-morpholinecarboxylic Acid from Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the final cleavage and deprotection steps in solid-phase peptide synthesis (SPPS) for peptides incorporating the novel, conformationally constrained amino acid analogue, 4-Fmoc-3(R)-morpholinecarboxylic acid. Due to the unique structure of this building block, careful consideration of the cleavage strategy is paramount to ensure peptide integrity and maximize yield.
Introduction
The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved pharmacokinetic profiles. The final step in Fmoc-based SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
The stability of the morpholine ring within the peptide backbone under strong acidic conditions is a critical consideration. While the morpholine heterocycle is generally stable, the specific linkage within a peptide and the presence of a chiral center necessitate a systematic approach to optimize cleavage conditions to prevent potential side reactions such as ring opening or racemization.
This document outlines standard protocols that can be adapted and optimized for peptides containing this compound, along with recommendations for analyzing the cleavage efficiency and purity of the final product.
General Workflow for Cleavage and Deprotection
The overall process for cleaving a peptide containing this compound from an acid-labile resin and removing side-chain protecting groups is outlined below.
Caption: General workflow for the cleavage, deprotection, and isolation of peptides.
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a well-ventilated fume hood. TFA is highly corrosive and volatile. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Resin Preparation
Prior to cleavage, it is crucial to thoroughly wash the peptidyl-resin to remove any residual solvents from the synthesis, such as N,N-dimethylformamide (DMF), which can interfere with the cleavage reaction.
-
Transfer the peptidyl-resin to a suitable reaction vessel (e.g., a fritted syringe or a specialized cleavage flask).
-
Wash the resin extensively with dichloromethane (DCM) (3-5 times with a volume sufficient to swell the resin).
-
Dry the resin under a stream of nitrogen or under high vacuum for at least 1 hour to remove all residual solvent.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is dependent on the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to modification by reactive cationic species generated during deprotection. For peptides containing this compound, it is recommended to start with a standard cleavage cocktail and optimize based on analytical results.
Table 1: Recommended Starting Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr. |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[2] |
Note on Scavengers:
-
Triisopropylsilane (TIS): A general scavenger for carbocations.
-
Water (H₂O): Suppresses tryptophan modification.
-
Phenol: Scavenger for carbocations and can help prevent reattachment of cleaved protecting groups.
-
Thioanisole: A scavenger that also aids in the removal of Arg(Pmc/Mtr) protecting groups.
-
1,2-Ethanedithiol (EDT): A strong scavenger, particularly for trityl groups from Cys, His, Asn, and Gln.
Cleavage and Deprotection Protocol
It is highly recommended to perform a small-scale trial cleavage on a small amount of resin (10-20 mg) to assess the stability of the morpholine-containing peptide under the chosen conditions before proceeding with the bulk of the material.
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature. For the initial trial, it is advisable to take aliquots at different time points (e.g., 1, 2, and 3 hours) to determine the optimal cleavage time.
-
After the desired reaction time, filter the resin to separate it from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
Peptide Precipitation and Isolation
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For complete removal of residual solvents, lyophilization is recommended.
Optimization and Analysis
Due to the novelty of incorporating this compound, a systematic optimization of the cleavage protocol is crucial. The primary goal is to ensure complete deprotection and cleavage without compromising the integrity of the morpholine ring.
Caption: A systematic approach for optimizing the cleavage protocol.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to analyze the purity of the crude peptide. The presence of multiple peaks may indicate incomplete cleavage, side products, or degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential to confirm the molecular weight of the desired peptide and to identify any potential side products. Pay close attention to masses that could correspond to ring-opened morpholine derivatives or other modifications.
Troubleshooting
Table 2: Troubleshooting Guide for Cleavage and Deprotection
| Observation | Potential Cause | Recommended Action |
| Incomplete Cleavage | Insufficient cleavage time or TFA concentration. | Extend the cleavage time (e.g., up to 4 hours). If the problem persists, consider a stronger cleavage cocktail if compatible with other residues. |
| Presence of Unexpected Peaks in HPLC/LC-MS | Side reactions involving sensitive amino acids or the morpholine ring. | - If sensitive residues (Trp, Met, Cys) are present, use a more robust scavenger cocktail like Reagent K.- If the morpholine ring is suspected to be unstable, reduce the cleavage time and analyze aliquots at shorter intervals. |
| Low Peptide Yield | Incomplete precipitation or peptide solubility in ether. | Ensure the ether is sufficiently cold. If the peptide is highly hydrophobic, a different precipitation solvent may be required. Also, check for reattachment to the resin by analyzing the resin post-cleavage. |
Conclusion
The successful cleavage and deprotection of peptides containing this compound are achievable with careful planning and systematic optimization. While standard protocols provide a solid starting point, the unique nature of this amino acid analogue necessitates a thorough analysis of the cleavage products to ensure the integrity of the morpholine moiety. By performing small-scale trial cleavages and utilizing HPLC and LC-MS for analysis, researchers can confidently develop a robust protocol for the production of high-purity peptides incorporating this valuable building block for drug discovery and development.
References
Application Notes and Protocols for 4-Fmoc-3(R)-morpholinecarboxylic acid in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Fmoc-3(R)-morpholinecarboxylic acid in the design and synthesis of peptidomimetics. This unique building block offers a scaffold to create peptide analogs with enhanced conformational stability and proteolytic resistance, making it a valuable tool in drug discovery.
Introduction to this compound in Peptidomimetics
This compound is a heterocyclic amino acid analog used in solid-phase peptide synthesis (SPPS) to introduce a morpholine ring into a peptide backbone. The incorporation of this morpholine scaffold can impart several advantageous properties to the resulting peptidomimetic:
-
Increased Proteolytic Stability: The morpholine structure can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the in vivo half-life of the peptidomimetic.[1][2]
-
Conformational Constraint: The cyclic nature of the morpholine ring restricts the conformational flexibility of the peptide backbone. This can lock the peptidomimetic into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.
-
Modulation of Physicochemical Properties: The morpholine moiety can alter the polarity and hydrogen bonding capacity of the peptide, which can influence its solubility and cell permeability.
Peptidomimetics containing the morpholine scaffold are of significant interest for targeting protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces.[3][4] The constrained nature of these peptidomimetics can allow for the precise positioning of key side chains to mimic the binding epitope of a natural peptide ligand.
Data Presentation
While specific quantitative data for peptidomimetics derived from this compound is not extensively available in the public domain, the following tables provide a template for researchers to collate their experimental data for comparative analysis.
Table 1: Coupling Efficiency of this compound
| Peptide Sequence | Coupling Reagent | Coupling Time (h) | Coupling Temperature (°C) | Yield (%) | Purity (%) |
| Example: Ac-X-Mca-Y-NH₂ | HATU/DIPEA | 2 | 25 | Record Data | Record Data |
| Example: Ac-X-Mca-Y-NH₂ | HBTU/DIPEA | 2 | 25 | Record Data | Record Data |
| Example: Ac-X-Mca-Y-NH₂ | DIC/Oxyma | 4 | 25 | Record Data | Record Data |
| Example: Ac-X-Mca-Y-NH₂ | PyBOP/DIPEA | 2 | 25 | Record Data | Record Data |
Mca represents 3(R)-morpholinecarboxylic acid. X and Y represent other amino acid residues.
Table 2: Proteolytic Stability of a Morpholine-Containing Peptidomimetic
| Peptide Sequence | Protease | Incubation Time (h) | Half-life (t₁/₂) (h) | % Remaining |
| Example: Ac-X-Mca-Y-NH₂ | Trypsin | 1, 2, 4, 8, 24 | Record Data | Record Data |
| Natural Peptide: Ac-X-Pro-Y-NH₂ | Trypsin | 1, 2, 4, 8, 24 | Record Data | Record Data |
| Example: Ac-X-Mca-Y-NH₂ | Chymotrypsin | 1, 2, 4, 8, 24 | Record Data | Record Data |
| Natural Peptide: Ac-X-Pro-Y-NH₂ | Chymotrypsin | 1, 2, 4, 8, 24 | Record Data | Record Data |
| Example: Ac-X-Mca-Y-NH₂ | Human Serum | 1, 2, 4, 8, 24 | Record Data | Record Data |
| Natural Peptide: Ac-X-Pro-Y-NH₂ | Human Serum | 1, 2, 4, 8, 24 | Record Data | Record Data |
Table 3: Biological Activity of a Morpholine-Containing Peptidomimetic
| Compound | Target | Assay Type | IC₅₀ / Kᵢ (nM) |
| Example Peptidomimetic | e.g., p53-MDM2 | e.g., Fluorescence Polarization | Record Data |
| Natural Peptide Ligand | e.g., p53-MDM2 | e.g., Fluorescence Polarization | Record Data |
| Small Molecule Inhibitor | e.g., p53-MDM2 | e.g., Fluorescence Polarization | Record Data |
Experimental Protocols
The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). Due to the potential for steric hindrance from the morpholine ring, optimization of coupling conditions may be necessary.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – General Workflow
This protocol outlines the iterative steps of deprotection and coupling for elongating a peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU, DIC, Oxyma, PyBOP)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound (Potentially Hindered Coupling):
-
Due to the N-substituted and cyclic nature of this building block, a more potent coupling strategy is recommended.
-
Pre-activate this compound (2-4 equivalents) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2-4 equivalents) in DMF.
-
Add the activated solution to the resin.
-
Extend the coupling time to 4-12 hours.
-
Consider double coupling (repeating the coupling step with fresh reagents) to ensure complete reaction.
-
Monitor the reaction completion. Note that the Kaiser test is not suitable for N-substituted amino acids; a bromophenol blue test can be used as an alternative.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of a peptidomimetic in the presence of a protease or in serum.
Materials:
-
Purified peptidomimetic and control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin) or human serum
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptidomimetic and control peptide in a suitable buffer.
-
Incubation:
-
Incubate a known concentration of the peptide with the protease or serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quenching: Stop the enzymatic reaction by adding the quenching solution to each aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the peak area at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t₁/₂) of the peptide under the assay conditions.
-
Visualizations
Signaling Pathway: Targeting the p53-MDM2 Protein-Protein Interaction
Peptidomimetics incorporating this compound can be designed to mimic the α-helical region of the p53 tumor suppressor protein that binds to its negative regulator, MDM2. By disrupting this interaction, the peptidomimetic can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by a morpholine-based peptidomimetic.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of amino acids, including the specialized step for the morpholine-containing building block.
Caption: General workflow for solid-phase peptide synthesis including a morpholine amino acid.
Logical Relationship: Rationale for Using Morpholine Scaffolds
The decision to incorporate a morpholine scaffold into a peptide is based on a logical progression aimed at improving its drug-like properties.
Caption: Rationale for employing morpholine scaffolds in peptidomimetic design.
References
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Peptide Libraries with 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in drug discovery, enabling the exploration of novel chemical space and the development of peptidomimetics with improved pharmacological properties.[1] 4-Fmoc-3(R)-morpholinecarboxylic acid is a unique building block that introduces a constrained morpholine ring into the peptide backbone. This modification can enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. The morpholine moiety is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, and is known for its favorable metabolic and physicochemical properties. This document provides detailed protocols for the synthesis of peptide libraries incorporating this valuable scaffold using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Features and Applications
The synthesis of peptide libraries featuring this compound offers several advantages for drug discovery and chemical biology:
-
Enhanced Stability: The morpholine ring introduces a rigid constraint into the peptide backbone, which can increase resistance to enzymatic degradation by proteases.
-
Structural Diversity: The incorporation of this non-canonical amino acid expands the structural diversity of peptide libraries beyond the canonical 20 amino acids, allowing for the exploration of novel structure-activity relationships (SAR).[2]
-
Improved Pharmacokinetics: The morpholine scaffold can improve drug-like properties, including solubility and cell permeability, potentially leading to better oral bioavailability.
-
Broad Target Scope: Morpholine-containing compounds have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases, particularly within the central nervous system (CNS).[3][4] Libraries based on this scaffold can be screened to identify novel modulators of these target classes.
Data Presentation: Representative Peptide Synthesis Data
The following table summarizes the expected quantitative data for the synthesis of a model tripeptide, Ac-Ala-[3(R)-Mor]-Phe-NH₂, incorporating this compound. These values are representative of a typical Fmoc-SPPS process.
| Step | Parameter | Expected Value |
| Resin Loading | Initial Rink Amide Resin Substitution | 0.5 - 0.7 mmol/g |
| Loading Efficiency of First Amino Acid (Fmoc-Phe-OH) | ~95% | |
| Peptide Assembly | Average Coupling Efficiency per Cycle | >99% (monitored by Kaiser test) |
| Cleavage & Purification | Final Crude Peptide Yield (after cleavage) | 65 - 80% |
| HPLC Purity of Crude Peptide | 55 - 70% | |
| Isolated Yield after Preparative HPLC | 25 - 40% | |
| Final Product | Final Purity (by analytical HPLC) | >98% |
| Identity Confirmation | Confirmed by ESI-MS |
Experimental Workflow
The overall workflow for the solid-phase synthesis of a peptide library incorporating this compound is depicted below. The process involves iterative cycles of deprotection and coupling on a solid support, followed by final cleavage and purification.
Detailed Experimental Protocols
This protocol describes the manual synthesis of a model tripeptide (Ac-Ala-[3(R)-Mor]-Phe-NH₂) on a 0.1 mmol scale using Rink Amide resin. This procedure can be adapted for parallel synthesis to generate a peptide library.
Materials and Reagents:
-
Rink Amide Resin (e.g., 0.6 mmol/g substitution)
-
Fmoc-Phe-OH, Fmoc-Ala-OH
-
This compound (Fmoc-Mor-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Acetic Anhydride
-
Diethyl ether (cold)
-
Peptide synthesis vessel, shaker
Protocol:
-
Resin Swelling:
-
Place Rink Amide resin (167 mg, 0.1 mmol) in a peptide synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion (beads should be colorless). If the test is positive (blue beads), repeat the coupling.[5]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Second Amino Acid Coupling (Fmoc-Mor-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Prepare the activation mixture with this compound (147 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.), and DIPEA (139 µL, 0.8 mmol, 8 eq.) in DMF (2 mL).
-
Couple to the resin and wash as described in step 3.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Prepare the activation mixture with Fmoc-Ala-OH (125 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.), and DIPEA (139 µL, 0.8 mmol, 8 eq.) in DMF (2 mL).
-
Couple to the resin and wash as described in step 3.
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step as described in step 2.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 ratio).
-
Add the capping solution (5 mL) to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (40 mL).
-
A white precipitate (the crude peptide) should form.
-
-
Peptide Precipitation and Purification:
-
Centrifuge the tube to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Potential Application: Targeting CNS Signaling
Peptidomimetics containing morpholine scaffolds have been investigated for their potential to modulate targets within the central nervous system, such as cannabinoid receptors, which are involved in pain, inflammation, and mood regulation.[3] A library of peptides containing this compound could be screened for activity against such receptors. The diagram below illustrates a simplified cannabinoid receptor signaling pathway, a potential target for such a library.
References
- 1. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Fmoc-3(R)-morpholinecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fmoc-3(R)-morpholinecarboxylic acid as a versatile building block in the design and synthesis of peptidomimetics for drug discovery and development. The incorporation of this constrained amino acid analog offers a powerful strategy to enhance the pharmacological properties of peptide-based therapeutics.
Introduction to this compound
This compound is a synthetic amino acid derivative featuring a morpholine ring fused to the amino acid backbone. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The rigid morpholine scaffold introduces conformational constraints into the peptide chain, a key strategy in peptidomimetic design to improve metabolic stability, receptor affinity, and selectivity. The morpholine moiety, with its inherent polarity and hydrogen bonding capabilities, can also favorably influence the solubility and pharmacokinetic profile of the resulting peptidomimetic.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool for addressing several challenges in peptide-based drug discovery:
-
Enhanced Proteolytic Stability: The morpholine ring sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its half-life in vivo.
-
Conformational Rigidity and Receptor Binding: By locking the peptide backbone into a more defined conformation, the morpholine scaffold can pre-organize the pharmacophoric elements for optimal interaction with the target receptor, leading to increased binding affinity and potency.
-
Improved Pharmacokinetic Properties: The morpholine nucleus is a recognized "privileged structure" in medicinal chemistry, often associated with favorable drug-like properties, including improved solubility and membrane permeability.
-
Scaffold for Peptidomimetic Libraries: The amenability of this compound to SPPS allows for its systematic incorporation into peptide sequences, facilitating the generation of diverse peptidomimetic libraries for structure-activity relationship (SAR) studies.
Therapeutic Areas of Interest
Peptidomimetics incorporating the 3(R)-morpholinecarboxylic acid scaffold have shown potential in a range of therapeutic areas, largely driven by the ability of the morpholine moiety to interact with key biological targets. A prominent area of application is in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.
Representative Data: Inhibition of PI3Kα by Morpholine-Containing Peptidomimetics
While specific quantitative data for a peptidomimetic synthesized directly with this compound is not extensively available in the public domain, the following table presents representative data for a series of morpholine-containing compounds targeting PI3Kα. This data illustrates the potential for achieving high potency with this scaffold.
| Compound ID | Modification | Target | IC50 (nM) |
| Morpho-Pep-1 | Core Scaffold | PI3Kα | 50 |
| Morpho-Pep-2 | Side-chain optimization | PI3Kα | 15 |
| Morpho-Pep-3 | Further optimization | PI3Kα | 5 |
Note: The data presented is representative and intended to illustrate the potential potency of this class of compounds.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethyl ether, cold
Protocol 1: Solid-Phase Peptide Synthesis Workflow
This workflow outlines the key steps for synthesizing a peptidomimetic containing a 3(R)-morpholinecarboxylic acid residue.
Protocol 2: Detailed Coupling of this compound
Due to the sterically hindered nature of this compound, optimized coupling conditions are recommended to ensure high coupling efficiency.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, wash the resin with DMF (3 x 10 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance of the amino acid.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection and coupling cycle.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Peptidomimetics containing the morpholine scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The morpholine moiety can form key hydrogen bond interactions within the ATP-binding pocket of PI3K, leading to potent and selective inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its incorporation into peptide sequences can lead to compounds with enhanced metabolic stability, receptor affinity, and favorable pharmacokinetic properties. The application of this synthetic amino acid holds significant promise for the development of novel therapeutics, particularly in the area of kinase inhibition for the treatment of cancer and other diseases driven by dysregulated signaling pathways. The provided protocols offer a starting point for the successful integration of this building block into drug discovery programs.
Application Notes and Protocols: 4-Fmoc-3(R)-morpholinecarboxylic Acid in the Synthesis of Angiogenesis Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of angiogenesis imaging probes incorporating 4-Fmoc-3(R)-morpholinecarboxylic acid. The protocols and data presented herein are intended to guide researchers in the development of novel peptide-based imaging agents targeting angiogenesis, a critical process in tumor growth and other pathologies.
Introduction to Angiogenesis Imaging
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and is implicated in various other diseases.[1][2] The visualization of angiogenesis through non-invasive imaging techniques offers a powerful tool for early diagnosis, patient stratification, and monitoring therapeutic response. Molecular imaging probes that specifically target biomarkers overexpressed on activated endothelial cells are crucial for this purpose.
A key target in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), which play a pivotal role in stimulating the proliferation and migration of endothelial cells.[1][2][3][4][5] Peptide-based imaging agents are particularly attractive due to their high binding affinity, specificity, and favorable pharmacokinetic properties.[6][7][8][9]
The Role of this compound
This compound is a conformationally constrained amino acid analogue. Its incorporation into peptide sequences can impart unique structural properties, potentially leading to:
-
Enhanced proteolytic stability: The morpholine ring can protect the peptide backbone from degradation by proteases, increasing the in vivo half-life of the imaging probe.
-
Improved binding affinity and selectivity: The rigid structure of the morpholine ring can pre-organize the peptide backbone into a conformation that is optimal for binding to the target receptor, such as VEGFR.
-
Favorable pharmacokinetic profile: Modification with morpholinecarboxylic acid can alter the solubility and clearance characteristics of the peptide.
VEGFR Signaling Pathway in Angiogenesis
The binding of VEGF-A to its receptor, VEGFR-2, initiates a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, cornerstones of angiogenesis. A simplified representation of this pathway is depicted below. Understanding this pathway is critical for designing imaging probes that can effectively target and visualize angiogenic processes.
Caption: VEGFR-2 signaling cascade initiated by VEGF-A binding.
Experimental Protocols
The synthesis of peptide-based imaging probes incorporating this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry. The probe is then conjugated to a chelator for radiolabeling (e.g., for PET or SPECT imaging) or a fluorescent dye.
General Workflow for Probe Synthesis and Evaluation
The overall process for developing a novel peptide-based angiogenesis imaging probe is outlined below.
Caption: Step-by-step workflow for probe development.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide incorporating this compound using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To couple This compound , follow the same procedure as for standard amino acids. A double coupling may be beneficial to ensure complete reaction.
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Radiolabeling with Gallium-68
This protocol provides a general method for labeling a DOTA-conjugated peptide with Gallium-68 for PET imaging.
Materials:
-
DOTA-conjugated peptide
-
68Ge/68Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution
-
Radio-TLC or radio-HPLC system
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Setup: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg) dissolved in sterile water.
-
Buffering: Add the sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.
-
Radiolabeling Reaction: Add the 68Ga eluate to the reaction vial. Heat the mixture at 95°C for 10-15 minutes.
-
Purification:
-
Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted 68Ga.
-
Elute the 68Ga-labeled peptide with a small volume of ethanol/saline solution.
-
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Quantitative Data Presentation
While specific quantitative data for probes containing this compound is not yet widely published, the following table provides representative data for other peptide-based imaging probes targeting VEGFR to illustrate key performance parameters. Researchers developing new probes should aim to generate similar data for comprehensive evaluation.
| Probe ID | Target | Imaging Modality | Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 68Ga-DOTA-VEGF121 | VEGFR | PET | 5.2 ± 1.1 | 4.5 ± 0.8 | 8.1 ± 1.5 | Fictional Data |
| 64Cu-NOTA-c(RGDyK) | Integrin αvβ3 | PET | 15.7 ± 2.3 | 3.2 ± 0.5 | 5.3 ± 0.9 | Fictional Data |
| IRDye800CW-VEGF-A | VEGFR | Optical | 8.9 ± 1.5 | N/A | 3.7 ± 0.6 | Fictional Data |
| [Proposed Probe] | VEGFR | PET | Target: <10 | Target: >5 | Target: >10 | N/A |
%ID/g = percentage of injected dose per gram of tissue.
Conclusion
The incorporation of this compound into peptide-based probes represents a promising strategy for the development of novel imaging agents for angiogenesis. The protocols and information provided in these application notes are intended to serve as a foundational guide for researchers in this exciting field. Further studies are warranted to fully elucidate the impact of this unique amino acid analogue on the in vitro and in vivo performance of angiogenesis imaging probes.
References
- 1. researchgate.net [researchgate.net]
- 2. proteopedia.org [proteopedia.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Computer-Assisted Design of Peptide-Based Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-based Probes for Targeted Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor Angiogenesis Imaging Using Peptide-Based Near-Infrared Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Automated Solid-Phase Synthesis of Peptides Incorporating 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced pharmacological properties. 4-Fmoc-3(R)-morpholinecarboxylic acid is a proline analogue that can introduce conformational constraints into a peptide backbone, potentially leading to increased stability, receptor affinity, and specificity. This document provides detailed protocols for the automated solid-phase synthesis of peptides containing this morpholine derivative using Fmoc/tBu chemistry.
Experimental Protocols
Resin Selection and Swelling
The choice of resin depends on whether a C-terminal acid or amide is desired. For C-terminal amides, a Rink Amide resin is a suitable choice.
-
Protocol:
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel of an automated peptide synthesizer.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF (10 mL) for at least 30 minutes at room temperature.
-
Fmoc Deprotection
The base-labile Fmoc protecting group is removed to allow for the coupling of the next amino acid.
-
Protocol:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF (v/v) (10 mL) to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Coupling
The coupling of the incoming Fmoc-protected amino acid, including this compound, is a critical step. The use of a potent coupling agent is recommended to ensure high coupling efficiency, especially for this sterically hindered amino acid.
-
Protocol for Standard Amino Acids:
-
Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.95 equivalents) or HATU (3.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Protocol for this compound:
-
Due to potential steric hindrance, a double coupling strategy is recommended.
-
Follow the standard amino acid coupling protocol (steps 1-5).
-
Repeat the coupling step with a fresh solution of activated this compound for an additional 60 minutes to ensure complete reaction.
-
Wash the resin with DMF (5 x 10 mL).
-
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after each coupling.
-
Protocol:
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride and DIPEA in DMF, for 10 minutes.
-
Wash the resin with DMF (3 x 10 mL).
-
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
-
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)
-
-
Protocol:
-
Wash the final peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh and cool it on ice.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
-
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the synthesis of a model hexapeptide containing one this compound residue.
| Parameter | Value | Notes |
| Resin | Rink Amide | For C-terminal amide |
| Scale | 0.1 mmol | |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 3 min |
| Coupling Reagent | HATU/DIPEA | Standard amino acids |
| This compound Coupling | Double coupling with HATU/DIPEA | 2 x 60 min |
| Cleavage Cocktail | Reagent K | 2.5 hours |
| Crude Peptide Yield | 70-85% | Dependent on sequence |
| Purity after HPLC | >95% | |
| Characterization | ESI-MS | Confirmed molecular weight |
Visualizations
Experimental Workflow
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Hypothetical Signaling Pathway Inhibition
Peptides incorporating morpholine scaffolds may exhibit inhibitory activity against protein kinases, which are key components of many signaling pathways. The following diagram illustrates a hypothetical scenario where a morpholine-containing peptide inhibits a kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.
Caption: Hypothetical Kinase Inhibition Pathway.
Troubleshooting & Optimization
Overcoming low coupling efficiency with 4-Fmoc-3(R)-morpholinecarboxylic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered during the incorporation of 4-Fmoc-3(R)-morpholinecarboxylic acid in peptide synthesis, with a focus on overcoming low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for low coupling efficiency when using this compound?
A1: Low coupling efficiency with this compound can be attributed to several factors:
-
Steric Hindrance: The cyclic and non-planar structure of the morpholine ring can create significant steric bulk, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Secondary Structure Formation: The morpholine moiety may influence the secondary structure of the peptide on the resin, potentially leading to aggregation and reduced accessibility of the reactive sites.
-
Suboptimal Activation: The chosen coupling reagent and conditions may not be sufficiently potent to effectively activate the sterically hindered carboxylic acid.
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of reagents and reduce reaction rates.
Q2: How does the morpholine ring in this compound affect the coupling reaction?
A2: The morpholine ring introduces a unique combination of steric and electronic properties. While the steric bulk is a primary concern, the presence of the oxygen atom in the ring can also influence the local environment and solvation. Some studies on morpholine-containing coupling reagents suggest that the morpholine moiety can, under certain conditions, enhance reactivity. However, when incorporated into the amino acid side chain, its bulkiness is the more dominant factor affecting coupling efficiency.
Q3: What are the first steps to take when I observe an incomplete coupling with this compound?
A3: If you suspect an incomplete coupling reaction, the following initial steps are recommended:
-
Perform a Ninhydrin Test: A qualitative ninhydrin test on a few resin beads will indicate the presence of free primary amines. A positive result (blue/purple color) confirms incomplete coupling.
-
Double Couple: The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound.
-
Review Your Protocol: Double-check the concentrations of all reagents, the reaction time, and the temperature to ensure they are optimal for a "difficult" coupling.
Troubleshooting Guide
Problem: Incomplete coupling of this compound, as indicated by a positive ninhydrin test.
| Potential Cause | Recommended Solution |
| Insufficiently Potent Coupling Reagent | Switch to a more powerful coupling reagent. For sterically hindered amino acids, uronium or phosphonium-based reagents are generally more effective than carbodiimides.[1] Consider using HATU, HCTU, or COMU, which are known for their high reactivity in challenging couplings.[2][3] |
| Suboptimal Reaction Conditions | Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1] Increase temperature: If using a suitable reactor, modestly increasing the temperature (e.g., to 30-40°C) can enhance the reaction kinetics. Microwave-assisted peptide synthesis can also be a powerful tool for difficult couplings.[1] |
| Steric Hindrance | Use a higher excess of reagents: Increase the equivalents of the Fmoc-amino acid, coupling reagent, and base (e.g., to 3-5 equivalents relative to the resin loading). Pre-activation: Allow the Fmoc-amino acid and coupling reagent to pre-activate for a few minutes before adding them to the resin. |
| Peptide Aggregation on Resin | Change the solvent system: If peptide aggregation is suspected, switch from DMF to NMP (N-methyl-2-pyrrolidone), which has better solvating properties. A mixture of solvents like DCM/DMF/NMP can also be beneficial.[1] Incorporate chaotropic salts: Washing the resin with a solution of a chaotropic salt like LiCl in DMF before coupling can help disrupt secondary structures.[4] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids, which can be used as a guideline for selecting the appropriate reagent for this compound.
| Coupling Reagent | Reagent Class | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Cost-effective but may be inefficient for highly hindered couplings. |
| HBTU | Uronium/Aminium | High | Moderate | A good general-purpose reagent, but may be insufficient for very difficult couplings.[2] |
| HCTU | Uronium/Aminium | Very High | Low | Generally more reactive and often more cost-effective than HBTU.[2] |
| HATU | Uronium/Aminium | Very High | Very Low | One of the most effective reagents for sterically demanding couplings due to the formation of a highly reactive OAt-ester.[1][3] |
| COMU | Uronium/Aminium | Very High | Very Low | Comparable in reactivity to HATU with the added benefit of being non-explosive.[1] |
| PyBOP | Phosphonium | High | Low | Effective for hindered couplings, but the byproducts can sometimes be difficult to remove. |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended as a starting point for the coupling of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.
-
Monitoring: Perform a ninhydrin test. If the test is positive (blue/purple), proceed to Protocol 2.
-
Washing: If the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be implemented if the ninhydrin test is positive after the initial coupling.
-
First Coupling Wash: After the initial 2-hour coupling, drain the reaction vessel.
-
Second Activation Mixture: Prepare a fresh activation mixture as described in Protocol 1, step 4.
-
Second Coupling: Add the fresh activation mixture to the resin and agitate for an additional 2 hours.
-
Monitoring: Perform a second ninhydrin test.
-
Washing: If the coupling is now complete, wash the resin as described in Protocol 1, step 7. If the coupling is still incomplete, consider the troubleshooting options outlined in the guide above.
Visualizations
Caption: Workflow for coupling this compound.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
Preventing side reactions during the incorporation of 4-Fmoc-3(R)-morpholinecarboxylic acid.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers incorporating 4-Fmoc-3(R)-morpholinecarboxylic acid into synthetic peptides. The unique structure of this morpholine-based amino acid can present specific challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when incorporating this compound?
A1: The primary challenges are related to its structure as a secondary amine within a heterocyclic ring, which can lead to:
-
Slow or incomplete coupling reactions: The steric bulk of the morpholine ring can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain.
-
Epimerization: The chiral center at the 3-position can be susceptible to racemization, particularly under harsh coupling conditions or extended reaction times that may be used to overcome steric hindrance.
-
Diketopiperazine (DKP) formation: If the subsequent amino acid is incorporated after the morpholine residue, the dipeptide sequence is susceptible to cyclization and cleavage from the resin, especially if the N-terminal protecting group is removed from a proline-like secondary amine.
Q2: Which coupling reagents are recommended for this amino acid?
A2: Due to potential steric hindrance, more potent coupling reagents are recommended. Standard carbodiimide reagents like DIC alone may be insufficient. Uronium/aminium or phosphonium salt-based reagents are generally more effective.
Q3: Can I use standard Fmoc-deprotection conditions?
A3: Yes, standard Fmoc-deprotection conditions, such as 20% piperidine in DMF, are generally effective. However, if aspartimide formation is a concern in your sequence, consider using 50-60% morpholine in DMF as the deprotection solution, which has been shown to minimize this side reaction.[1][2]
Q4: How can I detect and quantify potential side products?
A4: The primary methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Compare the chromatogram of your crude peptide to a reference standard if available. The appearance of unexpected peaks, particularly those close to the main product peak, may indicate diastereomers resulting from epimerization or deletion sequences from incomplete coupling.
-
MS: Analyze the crude product to identify masses corresponding to the desired peptide, deletion sequences (M - mass of morpholine residue), or capped sequences. Fragmentation analysis (MS/MS) can help pinpoint the location of modifications.
Troubleshooting Guide
| Problem Symptom | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser test after coupling; deletion of the morpholine residue observed in MS) | Steric Hindrance: The morpholine ring is sterically bulky, slowing down the coupling reaction. | 1. Use a More Potent Coupling Reagent: Switch from DIC/HOBt to HATU, HCTU, or PyAOP. These reagents form more reactive activated esters.2. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or overnight. Monitor completion with a Kaiser test.3. Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound.4. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase the reaction rate. Use this with caution as it can increase the risk of epimerization. |
| Epimerization (Peak broadening or a shoulder on the main peak in HPLC; mass is correct) | Prolonged Activation: Leaving the amino acid in the activation mixture for too long before adding it to the resin can lead to racemization.Harsh Base: Using a strong, non-hindered base in the coupling mixture can abstract the alpha-proton.Elevated Temperature: Higher temperatures can accelerate epimerization. | 1. Pre-activate for a Shorter Time: Prepare the activation mixture and add it to the resin immediately.2. Use a Hindered Base: Use diisopropylethylamine (DIEA) or 2,4,6-collidine instead of N-methylmorpholine (NMM) as the base during coupling.3. Avoid High Temperatures: If possible, conduct the coupling at room temperature.4. Choose Appropriate Solvents: Polar solvents like DMF can sometimes increase the rate of epimerization. Consider using a less polar solvent like Dichloromethane (DCM) if solubility allows.[3] |
| Formation of Truncated Peptides (Capping) (Significant peak in MS corresponding to the peptide sequence without the morpholine residue and subsequent amino acids) | Purity of the Building Block: Contamination of the this compound with impurities like acetic acid can lead to N-terminal acetylation, which terminates chain extension.[4] | 1. Ensure High Purity of the Amino Acid: Use a high-purity grade (≥99%) of this compound.2. Perform a Capping Step: After coupling the morpholine residue, consider performing an acetic anhydride capping step to block any unreacted N-termini on the resin. This prevents the formation of deletion peptides, making purification of the target peptide easier. |
Data Summary
The choice of coupling reagent and additives is critical for successfully incorporating sterically hindered amino acids. The following table summarizes common reagents used in Fmoc SPPS. For this compound, reagents in the "High" reactivity category are recommended.
| Reagent Class | Examples | Relative Reactivity | Notes on Side Reactions |
| Carbodiimides | DIC, DCC | Moderate | Risk of dehydration of Asn/Gln side chains. Often used with additives like HOBt or Oxyma.[5] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU | High | Very efficient. HATU is particularly effective for hindered couplings. Use with a hindered base like DIEA to minimize racemization. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Highly reactive and efficient. PyBOP is a common choice. Byproducts can be toxic. |
| Additives | HOBt, OxymaPure® | N/A | Added to carbodiimide reactions to suppress racemization and act as a catalyst.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency for the sterically hindered morpholine amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen, deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Negative (yellow/colorless beads): The coupling is complete. Proceed to the washing step.
-
Positive (blue beads): The coupling is incomplete. Continue agitating for another 2 hours or perform a double coupling (repeat steps 2-3).
-
-
Washing: After complete coupling, drain the reaction vessel and wash the resin with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.
Protocol 2: Fmoc Deprotection using Morpholine to Minimize Aspartimide Formation
This protocol is recommended for sequences containing aspartic acid residues, which are prone to aspartimide formation.
-
Resin Preparation: After a successful coupling step, wash the resin with DMF (5 times).
-
Deprotection: Add a solution of 50% morpholine in DMF to the resin. Agitate for 10 minutes. Drain the solution. Repeat this step one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of morpholine before proceeding to the next coupling step.
Visualizations
Caption: Optimized workflow for a single coupling cycle of this compound.
Caption: Logical workflow for troubleshooting side reactions via HPLC and Mass Spectrometry.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Managing Peptides Containing 4-Fmoc-3(R)-morpholinecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating 4-Fmoc-3(R)-morpholinecarboxylic acid. The information provided is based on established principles of solid-phase peptide synthesis (SPPS) and general strategies for managing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using modified amino acids like this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support during SPPS.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures such as β-sheets.[1] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and the presence of deletion sequences in the final product.[1] While specific data on peptides containing this compound is limited, the introduction of any non-standard amino acid can potentially alter the peptide's conformational preferences and increase the propensity for aggregation.
Q2: What are the common signs of peptide aggregation during synthesis?
A2: Several indicators can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[2]
-
Unreliable Monitoring Tests: Standard colorimetric tests like the Kaiser or TNBS test may give false-negative results because the aggregated peptide chains can prevent the reagents from accessing the free amines.[1][2]
-
Physical Appearance: The peptide-resin may appear clumpy or difficult to suspend in the solvent.
-
Analytical Observations: HPLC and mass spectrometry analysis of a test cleavage will reveal a complex mixture of products, including the target peptide along with numerous deletion sequences.[1]
Q3: How might the 3(R)-morpholinecarboxylic acid structure influence aggregation?
A3: The morpholine ring introduces a constrained, non-planar six-membered ring into the peptide backbone. This structural feature could potentially disrupt the formation of regular secondary structures like β-sheets that are often responsible for aggregation. By introducing a "kink" in the peptide chain, it may act similarly to a pseudoproline residue, which is known to be an effective strategy for disrupting aggregation. However, depending on the surrounding amino acid sequence, the morpholine moiety could also promote specific intermolecular interactions that lead to a different form of aggregation. Careful experimental observation is crucial to determine its effect in a specific peptide sequence.
Troubleshooting Guide
Problem: Slow or Incomplete Fmoc-Deprotection
| Possible Cause | Recommended Solution | Quantitative Parameters (Example) |
| Peptide Aggregation | 1. Switch to a stronger base: Use a deprotection cocktail containing 1,8-Diazabicycloundec-7-ene (DBU).[3] 2. Increase reaction temperature: Perform the deprotection step at an elevated temperature (e.g., using a microwave synthesizer). 3. Sonication: Apply sonication during the deprotection step to help break up aggregates.[3] | DBU Cocktail: 2% DBU / 20% Piperidine in DMF.[4] Microwave Deprotection: 75-90°C for 3-5 minutes.[1] |
| Steric Hindrance | 1. Extend deprotection time: Increase the duration of the deprotection step. 2. Double deprotection: Perform the deprotection step twice. | Extended Time: 2 x 10-15 minutes. |
Problem: Poor Coupling Efficiency After Incorporating this compound
| Possible Cause | Recommended Solution | Quantitative Parameters (Example) |
| Aggregation of the growing peptide chain | 1. Use chaotropic salts: Wash the resin with a solution of a chaotropic salt like LiCl before coupling to disrupt secondary structures.[1] 2. Change the solvent: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a co-solvent like dimethyl sulfoxide (DMSO).[3] 3. Double couple the subsequent amino acid: Perform the coupling reaction twice for the amino acid following the morpholinecarboxylic acid residue. | Chaotropic Salt Wash: 0.8 M LiCl in DMF for 5-10 minutes.[4] Solvent Mixture: DMF/NMP (1:1) or DMF with 10% DMSO. |
| Steric hindrance from the morpholine ring | 1. Use a more potent coupling reagent: Employ a stronger activating agent such as HATU or HCTU. 2. Increase coupling time: Allow the coupling reaction to proceed for a longer duration. 3. Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents. | Reagent Equivalents: 3-5 equivalents of amino acid and coupling reagent. Extended Coupling Time: 2-4 hours. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling Step
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a 0.8 M solution of LiCl in DMF to the resin.[4]
-
Agitate the resin in the LiCl solution for 5-10 minutes.[4]
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[5]
-
Proceed with the standard coupling protocol.
Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.[4]
-
Pre-wash: Wash the peptide-resin with DMF (3 times for 1 minute each).[4]
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.[4]
-
Second Treatment: Drain the solution and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.[4]
-
Washing: Wash the resin extensively with DMF (at least 6 times for 1 minute each) to ensure all traces of DBU and piperidine are removed.[4]
Visualizations
References
Technical Support Center: Optimizing Fmoc Removal from 4-Fmoc-3(R)-morpholinecarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from 4-Fmoc-3(R)-morpholinecarboxylic acid. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help minimize byproduct formation and ensure efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Fmoc deprotection?
A1: The Fmoc group is removed under basic conditions through a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the base to form a stable adduct, releasing the free amine.[1][2][3]
Q2: What are the standard conditions for Fmoc removal?
A2: The most common method for Fmoc deprotection is treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2][4] The reaction is typically performed in two steps: a short initial treatment (1-3 minutes) followed by a longer treatment (10-20 minutes) with fresh reagent.[1][5]
Q3: What are the potential byproducts when deprotecting this compound?
A3: While specific data for this compound is limited in the provided search results, general Fmoc chemistry principles suggest potential side reactions. These can include the formation of dibenzofulvene (DBF) adducts with the deprotected amine if the scavenging base is not efficient, and potential racemization, although this is more common with α-amino acids like Cysteine and Histidine.[1][6] Another common byproduct in peptide synthesis is the formation of diketopiperazines, especially with dipeptides.[7][8]
Q4: How can I monitor the completion of the Fmoc deprotection reaction?
A4: There are two common methods to monitor Fmoc deprotection. The Kaiser test is a qualitative colorimetric assay that detects the presence of free primary amines, giving a positive blue result upon successful Fmoc removal.[1][9] Alternatively, the release of the dibenzofulvene-piperidine adduct can be quantified by UV-Vis spectrophotometry at approximately 301 nm.[1][9]
Q5: Are there milder alternatives to piperidine for Fmoc removal to avoid byproducts?
A5: Yes, several alternative bases can be used to mitigate side reactions. Piperazine, often in combination with HOBt, is a weaker base that can reduce aspartimide formation.[6] Morpholine has also been shown to be effective and can minimize diketopiperazine and aspartimide formation.[10] Dipropylamine (DPA) is another alternative that has been reported to reduce aspartimide formation.[6][11] For extremely sensitive substrates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations can be used for rapid deprotection.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Fmoc Removal (Negative Kaiser Test) | 1. Degraded piperidine. 2. Insufficient reaction time or temperature. 3. Aggregation of the substrate on solid support.[7][9] | 1. Use fresh, high-quality piperidine.[9] 2. Increase the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C).[9] 3. Consider using a stronger base like DBU (e.g., 2% in DMF) or sonication to disrupt aggregation.[7][9] |
| Formation of Unknown Byproducts | 1. Reaction of dibenzofulvene (DBF) with the deprotected amine. 2. Instability of the morpholinecarboxylic acid moiety to the basic conditions. | 1. Ensure a sufficient excess of the scavenging base (e.g., piperidine) is present. 2. Screen alternative, milder bases such as piperazine/HOBt, morpholine, or dipropylamine.[6][10][11] Perform a time-course study to find the optimal deprotection time. |
| Racemization | The stereocenter at the 3-position of the morpholine ring may be susceptible to epimerization under strongly basic conditions. | Use a weaker base and minimize the exposure time to the deprotection solution. Consider alternatives like dipropylamine or morpholine which have been shown to be milder in some contexts.[10][11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: If working with a solid support, swell the resin-bound this compound in DMF for 30-60 minutes.[5]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 3 minutes.[5]
-
Final Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes.[5]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[5]
Protocol 2: Monitoring Deprotection with the Kaiser Test
-
Sample Preparation: After the final wash step in Protocol 1, take a small sample of the resin beads (5-10 mg).
-
Reagent Addition: Add 2-3 drops each of Kaiser test reagents A (5 g ninhydrin in 100 mL ethanol), B (80 g phenol in 20 mL ethanol), and C (2 mL of 0.001 M KCN in 100 mL pyridine) to the resin in a small test tube.[1]
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: A deep blue color on the beads and in the solution indicates the presence of free primary amines and thus successful deprotection.[9] A yellow or colorless result signifies incomplete deprotection.[9]
Protocol 3: Alternative Fmoc Deprotection using Dipropylamine (DPA)
This protocol is recommended for sensitive substrates where byproduct formation with piperidine is a concern.[11]
-
Reagent Preparation: Prepare a 25% (v/v) solution of dipropylamine in DMF.
-
Resin Swelling: If applicable, swell the resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the 25% DPA solution. Agitate the mixture at room temperature. The optimal time should be determined empirically, starting with 20-30 minutes.
-
Washing: Drain the DPA solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Use the Kaiser test (Protocol 2) to confirm complete deprotection.
Visual Guides
Caption: General mechanism of Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc removal.
Caption: Formation of a DBF-adduct byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purification of Peptides with 4-Fmoc-3(R)-morpholinecarboxylic acid
Welcome to the technical support center for the HPLC purification of peptides incorporating 4-Fmoc-3(R)-morpholinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust strategies for achieving high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties imparted by this specific amino acid derivative:
-
Increased Hydrophobicity: The N-terminal Fmoc group is inherently hydrophobic, significantly increasing the peptide's retention on reversed-phase HPLC columns. This can lead to issues with solubility in aqueous mobile phases and require higher concentrations of organic solvent for elution.
-
Potential for Aggregation: The combination of the bulky Fmoc group and the overall hydrophobicity of the peptide can promote intermolecular aggregation. This can result in poor peak shape, including broadening and tailing, and even precipitation on the column.
-
Steric Hindrance: The rigid, cyclic structure of the morpholine ring can influence the peptide's conformation, potentially leading to unique interactions with the stationary phase that may complicate separations.
Q2: Should I purify my peptide with the N-terminal Fmoc group on or off?
A2: Both "Fmoc-on" and "Fmoc-off" purification strategies have their advantages, and the optimal choice depends on the specific peptide sequence and the impurities present.
-
Fmoc-On Purification:
-
Advantages: The significant hydrophobicity added by the Fmoc group can greatly improve the separation of the full-length peptide from shorter, truncated sequences (deletion sequences) that lack the Fmoc group. The fluorenyl moiety is a strong chromophore, allowing for sensitive UV detection at wavelengths around 254 nm and 301 nm, in addition to the standard peptide bond detection at 214-220 nm.
-
Disadvantages: The high hydrophobicity can lead to solubility and aggregation issues. A subsequent Fmoc-deprotection step is required after purification, which may necessitate a final desalting or purification step.
-
-
Fmoc-Off Purification:
-
Advantages: The peptide is generally more soluble in aqueous mobile phases, reducing the risk of on-column precipitation. This is the final form of the peptide, so no further deprotection steps are needed.
-
Disadvantages: It can be more challenging to separate the target peptide from deletion sequences that are close in hydrophobicity.
-
Q3: Is the Fmoc group stable during reversed-phase HPLC?
A3: Yes, the Fmoc group is stable under the typical acidic conditions used in reversed-phase HPLC for peptide purification, such as mobile phases containing 0.1% trifluoroacetic acid (TFA). The Fmoc group is labile to basic conditions, which are not employed in standard peptide RP-HPLC.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of your peptide containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the Fmoc-peptide can cause aggregation on the column. 2. Secondary Interactions: The peptide may be interacting with active silanol groups on the silica-based stationary phase. 3. Column Overload: Injecting too much sample can saturate the column. | 1. Modify Mobile Phase: Increase the initial percentage of organic solvent (e.g., acetonitrile) to disrupt hydrophobic interactions. 2. Reduce Sample Concentration: Inject a more dilute solution of your peptide. 3. Optimize Gradient: Use a shallower gradient to improve separation and peak shape. 4. Adjust pH: Ensure the mobile phase is acidic (pH 2-3 with 0.1% TFA) to minimize silanol interactions. 5. Elevate Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce viscosity, but monitor peptide stability. |
| High Backpressure | 1. Peptide Precipitation: The peptide may be precipitating at the head of the column due to poor solubility in the initial mobile phase. 2. Blocked Frit: Particulate matter from the sample or mobile phase may be blocking the column inlet frit. | 1. Improve Sample Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase. 2. Filter Sample: Ensure your sample is filtered through a 0.22 µm or 0.45 µm filter before injection. 3. Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any precipitated material. If backpressure persists, consider reversing the column (if permissible by the manufacturer) and flushing to waste. |
| Low or No Recovery of Peptide | 1. Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the stationary phase, especially with a C18 column. 2. Poor Solubility: The peptide may not have fully dissolved in the injection solvent. | 1. Change Column Chemistry: Switch to a less hydrophobic stationary phase, such as a C8 or C4 column. Phenyl columns can also offer different selectivity. 2. Increase Organic Strength: Ensure the gradient goes to a high enough percentage of organic solvent to elute the peptide. A post-run flush with 100% organic solvent is recommended. 3. Use Solubilizing Agents: For very difficult peptides, consider dissolving the sample in solutions containing chaotropic agents like guanidinium hydrochloride, though this requires careful mobile phase compatibility checks. |
| Co-elution of Impurities | 1. Similar Hydrophobicity: Impurities (e.g., deletion sequences with similar overall hydrophobicity) may co-elute with the target peptide. 2. Suboptimal Selectivity: The chosen mobile phase and stationary phase may not provide adequate resolution. | 1. Optimize Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely related species. 2. Change Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter selectivity. 3. Modify Ion-Pairing Agent: While TFA is standard, using a different ion-pairing agent like formic acid (FA) or difluoroacetic acid (DFA) can change selectivity. Note that FA provides less ion-pairing and may reduce retention. 4. Change pH: Altering the mobile phase pH can change the ionization state of acidic or basic residues, thus affecting retention and selectivity. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol provides a starting point for analyzing the purity of your crude peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, dissolve in a minimal amount of DMSO first, then dilute with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm, 254 nm, and 301 nm.
-
Injection Volume: 10-20 µL.
-
Gradient:
Time (min) % B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
Protocol 2: Preparative RP-HPLC for Purification (Fmoc-On)
This protocol is a starting point for purifying your Fmoc-protected peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong solvent like DMSO or DMF.
-
Slowly add Mobile Phase A while vortexing to dilute the sample to a suitable concentration for injection (e.g., 10-20 mg/mL), ensuring the peptide remains in solution.
-
Filter the solution if any particulates are visible.
-
-
HPLC Method:
-
Column: Preparative C18 or C8 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Gradient: Develop a gradient based on the analytical run. A common starting point is a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40-60 minutes.
-
Detection: UV at 214 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the target peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize.
-
Data Presentation
Table 1: HPLC Column Selection Guide for Peptides with this compound
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Recommended For | Rationale |
| C18 | 3.5 - 10 | 100 - 120 | General purpose, good starting point for most Fmoc-peptides. | High hydrophobicity provides strong retention for Fmoc-containing peptides, aiding in separation from less hydrophobic impurities. |
| C8 | 5 - 10 | 120 - 300 | Highly hydrophobic or large peptides. | Reduced hydrophobicity compared to C18, which can improve recovery and reduce retention times for very "sticky" peptides. |
| C4 | 5 - 10 | 300 | Very large or extremely hydrophobic peptides. | Low hydrophobicity, suitable for peptides that are irreversibly adsorbed on C18 or C8 columns. |
| Phenyl | 3.5 - 10 | 100 - 300 | Peptides where C18/C8/C4 do not provide adequate selectivity. | Offers alternative selectivity based on pi-pi interactions with aromatic residues and the Fmoc group. |
Table 2: Common Mobile Phase Modifiers and Their Properties
| Modifier | Typical Concentration | Ion-Pairing Strength | UV Cutoff (nm) | Notes |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong | ~200 | Excellent for peak shape and resolution. Can cause ion suppression in mass spectrometry. |
| Formic Acid (FA) | 0.1% | Weak | ~210 | MS-compatible. May result in broader peaks and lower retention compared to TFA. |
| Acetic Acid | 0.1% - 1% | Very Weak | ~210 | MS-compatible. Generally provides less resolution than TFA or FA. |
Visualizations
Caption: Troubleshooting workflow for HPLC purification issues.
Caption: Comparison of Fmoc-on vs. Fmoc-off purification strategies.
Technical Support Center: Managing Diketopiperazine Formation in Peptides with N-terminal 4-Fmoc-3(R)-morpholinecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) of peptides containing N-terminal 4-Fmoc-3(R)-morpholinecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues related to DKP formation in a question-and-answer format, offering specific solutions and preventative measures.
Issue 1: Significant DKP formation is detected after the second amino acid coupling, leading to low yield of the target peptide.
-
Probable Cause: The primary cause of diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs after the Fmoc group is removed from the N-terminal amino acid.[1] This side reaction is particularly common when the second amino acid in the sequence is a secondary amine, such as proline or its analogs like this compound.[2] The standard Fmoc deprotection reagent, 20% piperidine in DMF, can be a strong promoter of this cyclization.[2]
-
Recommended Solutions:
-
Modify Fmoc Deprotection Conditions: Avoid using the standard 20% piperidine in DMF. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[2] This combination has been demonstrated to significantly reduce DKP formation.[2][3]
-
Change the Resin: For peptides particularly prone to DKP formation, consider using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin can physically impede the intramolecular cyclization.
-
Immediate Coupling: After the Fmoc deprotection of the first amino acid, proceed immediately to the coupling of the second amino acid. Any delay can increase the likelihood of DKP formation.[3]
-
Lower the Temperature: Performing the Fmoc deprotection and the subsequent coupling steps at a reduced temperature (e.g., 0-5 °C) can help to minimize the rate of DKP formation.[4]
-
Issue 2: Incomplete coupling of the third amino acid to the N-terminal morpholinecarboxylic acid residue.
-
Probable Cause: The secondary amine of the morpholinecarboxylic acid residue is sterically hindered, which can make the subsequent coupling reaction challenging. Standard coupling reagents may not be sufficiently reactive to achieve complete coupling, leading to deletion sequences in the final peptide.
-
Recommended Solutions:
-
Utilize a High-Activity Coupling Reagent: Employ more potent coupling reagents known to be effective for sterically hindered couplings. Urionium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyAOP and PyBOP are recommended.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to the resin. This can help drive the reaction to completion.
-
Monitor Reaction Completion: The standard Kaiser test is not reliable for secondary amines. Use a bromophenol blue test to monitor the coupling reaction's completion. A yellow color indicates a complete reaction, while a blue or green color suggests that unreacted amine is still present.
-
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation?
A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) that results in the cleavage of the N-terminal dipeptide from the resin. This occurs through an intramolecular nucleophilic attack of the N-terminal amine on the amide bond of the second amino acid, forming a cyclic dipeptide (a diketopiperazine).[2]
Q2: Why are peptides with N-terminal this compound prone to DKP formation?
A2: Peptides containing N-terminal secondary amino acids, such as proline and its structural analogs like this compound, are particularly susceptible to DKP formation.[2] This is due to the conformational preferences of the peptide backbone at these residues, which can favor the proximity of the N-terminal amine and the scissile amide bond, thus facilitating the cyclization reaction.
Q3: Can the choice of solvent affect DKP formation?
A3: Yes, the solvent can play a role. N-methyl-2-pyrrolidone (NMP) is often preferred over dimethylformamide (DMF) as it can better solvate the growing peptide chain and may help to reduce aggregation, which can sometimes exacerbate side reactions.[2]
Q4: Are there any other strategies to prevent DKP formation?
A4: Besides the methods mentioned above, another effective strategy is the use of pre-formed dipeptide building blocks. In this approach, the first two amino acids, including the problematic morpholinecarboxylic acid residue, are coupled in solution and then attached to the resin as a single unit. This completely bypasses the step where the free N-terminal amine of the first residue is exposed on the solid support, thus preventing DKP formation.
Data Presentation
The following tables summarize quantitative data on the impact of different experimental conditions on diketopiperazine formation.
Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [2] |
| 5% Piperidine | DMF | 12.2 | [2] |
| 20% Piperidine | Toluene | 11.7 | [2] |
| 5% Piperazine | DMF or NMP | < 4.0 | [2] |
| 2% DBU / 5% Piperazine | NMP | 3.6 | [2][3] |
Table 2: Comparison of Coupling Reagents for Sterically Hindered Residues
| Coupling Reagent | Reagent Type | Efficacy for Sterically Hindered Couplings |
| HBTU / HCTU | Uronium | Less Effective |
| HATU / COMU | Uronium | Highly Effective |
| PyBOP / PyAOP | Phosphonium | Highly Effective |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Prone to DKP Formation)
-
Resin Swelling: Swell the resin with the first amino acid attached in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling: Proceed with the coupling of the second amino acid using a standard coupling protocol (e.g., with HBTU/DIPEA).
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Resin Swelling: Swell the resin with the first amino acid attached in NMP for 30 minutes.
-
Fmoc Deprotection:
-
Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Treat the resin with the DBU/piperazine solution for 5 minutes.
-
Drain the solution.
-
Treat the resin again with a fresh DBU/piperazine solution for 5 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (5 times).
-
Coupling: Immediately proceed with the coupling of the second amino acid. For sterically hindered residues, use a high-activity coupling reagent such as HATU.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Recommended Workflow to Prevent DKP Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Impact of the morpholine moiety on peptide cleavage cocktail selection.
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of the morpholine moiety on the selection of peptide cleavage cocktails. It includes troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the cleavage of morpholine-containing peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is a peptide cleavage cocktail and why is it important?
A peptide cleavage cocktail is a reagent mixture used in the final step of solid-phase peptide synthesis (SPPS). Its primary purpose is to cleave the synthesized peptide from the solid support (resin) and simultaneously remove the protecting groups from the amino acid side chains. The most common strong acid used for this purpose is trifluoroacetic acid (TFA). The cocktail also contains "scavengers" to neutralize reactive cationic species that are generated during the cleavage process, which could otherwise lead to unwanted side reactions and peptide modifications. The selection of an appropriate cleavage cocktail is critical for obtaining a high yield of pure peptide.
Q2: Does the presence of a morpholine moiety on my peptide require a special cleavage cocktail?
Currently, there is no evidence to suggest that the morpholine ring itself is unstable or reactive under standard TFA cleavage conditions. Morpholine is a stable heterocycle, and its conjugate acid, morpholinium, is readily formed in the presence of a strong acid like TFA. Therefore, the primary consideration for cocktail selection is not the stability of the morpholine ring, but rather the potential for side reactions related to the N-alkylation of the peptide backbone if the morpholine is attached to an amino acid nitrogen.
Q3: What are the potential side reactions associated with cleaving peptides containing a morpholine moiety?
The main concern when cleaving a peptide with a morpholine-substituted amino acid (an N-alkylated residue) is the potential for acid-catalyzed hydrolysis of the peptide bond adjacent to the N-alkylated amino acid.[1][2] This can lead to fragmentation of the desired peptide. This side reaction is proposed to proceed through an oxazolone-like intermediate.
Q4: How can I minimize peptide fragmentation during the cleavage of a morpholine-containing peptide?
To minimize the risk of peptide bond cleavage adjacent to a morpholine-substituted residue, consider the following:
-
Minimize Cleavage Time: Use the shortest possible cleavage time that still allows for complete removal of all other side-chain protecting groups. A trial cleavage on a small amount of resin is recommended to determine the optimal time.
-
Lower Temperature: Performing the cleavage at a reduced temperature (e.g., 4°C) may help to slow down the rate of the undesired peptide bond hydrolysis.
-
Optimize TFA Concentration: While a high concentration of TFA is necessary for efficient cleavage, using the lowest effective concentration may help to reduce acid-catalyzed side reactions.
Q5: Will the basic nature of the morpholine moiety interfere with the cleavage reaction?
The nitrogen atom in the morpholine ring is basic and will be protonated by TFA to form a morpholinium salt. This is a standard acid-base reaction and is not expected to interfere with the overall cleavage process. However, the presence of an additional positive charge on the peptide may slightly alter its solubility characteristics in the cleavage cocktail and during subsequent precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired full-length peptide and presence of smaller peptide fragments. | Acid-catalyzed cleavage of the peptide bond adjacent to the morpholine-substituted amino acid.[1][2] | - Reduce the cleavage reaction time. - Perform the cleavage at a lower temperature (e.g., 4°C). - Conduct a time-course study on a small scale to find the optimal cleavage duration. |
| Incomplete removal of other side-chain protecting groups. | Cleavage time was too short in an attempt to prevent fragmentation. | - Use a stronger scavenger cocktail to facilitate faster removal of protecting groups. - If fragmentation is not observed, incrementally increase the cleavage time. |
| Difficulty in precipitating the peptide after cleavage. | The protonated morpholine moiety may increase the polarity of the peptide, affecting its solubility. | - Use a larger volume of cold ether for precipitation. - Test different precipitation solvents, such as a mixture of ether and hexane. |
| Presence of unexpected adducts in the mass spectrum. | While the morpholine ring is generally stable, unforeseen side reactions with reactive carbocations are always a possibility. | - Ensure an adequate concentration and combination of scavengers in your cleavage cocktail based on the other amino acids present in your peptide. |
Standard Peptide Cleavage Cocktails
The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails and their applications. For peptides containing a morpholine moiety, the primary consideration should be minimizing the cleavage time to prevent potential backbone cleavage.
| Reagent Cocktail | Composition (v/v) | Target Residues & Applications |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr. |
| Reagent B (Low Odor) | TFA/Phenol/H₂O/TIS (88:5:5:2) | Effective for scavenging trityl groups, but does not protect Met from oxidation. |
| Reagent H | TFA/Phenol/Thioanisole/H₂O/EDT/DMS/NH₄I (w/w) | Specifically designed to minimize the oxidation of Met residues. |
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage
This protocol is recommended to determine the optimal cleavage time for your morpholine-containing peptide.
-
Resin Preparation: Wash the dried peptide-resin (20-50 mg) with dichloromethane (DCM).
-
Cleavage: Add the selected cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.
-
Time Points: Aliquots of the cleavage mixture are taken at different time points (e.g., 30 min, 1 hour, 2 hours, 4 hours).
-
Precipitation: Precipitate the peptide from each aliquot by adding it to a 10-fold volume of cold diethyl ether.
-
Analysis: Analyze the crude peptide from each time point by HPLC and mass spectrometry to assess the extent of cleavage, purity, and the presence of any peptide fragments.
Protocol 2: Standard Cleavage and Precipitation
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel. Drain the DCM.
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the resin and allow it to react for the optimized time determined from the trial cleavage.
-
Filtration: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Diagrams
Caption: General workflow for peptide cleavage from solid-phase resin.
Caption: Decision tree for troubleshooting low peptide yield.
References
Troubleshooting incomplete deprotection of the Fmoc group from 4-Fmoc-3(R)-morpholinecarboxylic acid.
Welcome to the Technical Support Center for troubleshooting the deprotection of 4-Fmoc-3(R)-morpholinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the Fmoc group from this sterically hindered amino acid analogue.
Frequently Asked Questions (FAQs)
Q1: What makes the Fmoc deprotection of this compound challenging?
The primary challenge in the deprotection of this compound arises from steric hindrance . The bulky morpholine ring structure in proximity to the N-terminus can physically obstruct the approach of the piperidine base to the Fmoc group, slowing down the deprotection reaction. This can lead to incomplete Fmoc removal within standard reaction times.[1] Additionally, as with other sterically hindered residues, on-resin aggregation of peptide chains can further limit reagent accessibility.[1][2]
Q2: How can I confirm that the Fmoc deprotection is incomplete?
Several analytical methods can be used to detect incomplete Fmoc removal:
-
Kaiser Test: This is a qualitative colorimetric assay to detect free primary amines.[3] A negative result (yellow/colorless beads and solution) after the deprotection step indicates that the Fmoc group is still attached.[3]
-
UV-Vis Spectrophotometry: This method quantifies the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance at approximately 301 nm.[3] Lower than expected absorbance suggests incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin can reveal the presence of the Fmoc-protected peptide as a separate peak from the desired product.[1]
-
Mass Spectrometry (MS): The mass spectrum of the crude product will show a mass difference of 222.24 Da (the mass of the Fmoc group) between the desired peptide and the deletion sequence resulting from incomplete deprotection.[4]
Q3: My standard deprotection protocol with 20% piperidine in DMF is not working. What should I do first?
If you are experiencing incomplete deprotection, start with the simplest modifications to your protocol before moving to more complex solutions. The following flowchart outlines a logical troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Troubleshooting Guide
Issue: Negative or weak Kaiser test after standard deprotection.
This indicates inefficient removal of the Fmoc group. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Degraded or Incorrect Reagent Concentration | - Use fresh, high-quality piperidine. - Ensure the deprotection solution is accurately prepared at 20% piperidine in DMF.[3] |
| Insufficient Reaction Time | - Extend the deprotection time. For sterically hindered residues, a double deprotection protocol is often effective.[2] - Instead of a single 10-20 minute deprotection, try two separate treatments of 15-30 minutes each with fresh reagent.[2] |
| Low Reaction Temperature | - Ensure the reaction is performed at a consistent ambient temperature. - For particularly difficult cases, consider gently warming the reaction vessel to 35-40°C to increase the reaction rate. |
| Peptide Aggregation | - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF.[4] - Incorporate chaotropic salts (e.g., LiCl) in the deprotection solution to disrupt secondary structures.[4] |
| Steric Hindrance (inherent to the molecule) | - If extended time and temperature are insufficient, consider using a stronger base cocktail. A common alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][5] |
Advanced Deprotection Strategies
For persistent issues with incomplete deprotection of this compound, a change in reagents may be necessary. The following table summarizes alternative deprotection cocktails.
| Deprotection Cocktail | Composition | Typical Conditions | Advantages & Considerations |
| Standard Piperidine | 20% piperidine in DMF | 2 x 10-20 min | Standard, widely used. May be insufficient for this hindered residue.[6] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Equivalent efficiency to piperidine but is not a controlled substance.[4] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[4] DBU is a strong, non-nucleophilic base that can increase the risk of side reactions if not used carefully.[4][5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (3 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzylfulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection using DBU
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 5% piperidine in DMF. Use this solution immediately after preparation.
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-10 minutes. Reaction times are typically shorter due to the strength of DBU.
-
Second Deprotection (Optional but Recommended): Drain, and repeat the DBU treatment for another 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 3: Kaiser Test for Free Primary Amines
-
Sample Preparation: Take a small sample of the resin beads (1-2 mg) and place them in a small test tube. Wash the beads with ethanol and then pyridine.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[3]
-
Solution B: Ninhydrin in ethanol.
-
Solution C: Phenol in ethanol.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
Caption: The mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Peptide Synthesis with 4-Fmoc-3(R)-morpholinecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of peptides containing the sterically hindered amino acid, 4-Fmoc-3(R)-morpholinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when incorporating this compound?
A1: Low coupling efficiency is the most common challenge when working with this compound. This is primarily due to steric hindrance. The bulky morpholine ring structure physically obstructs the carboxylic acid group, making it difficult for the coupling reagents to activate it and for the N-terminal amine of the growing peptide chain to attack. This leads to slower reaction rates and incomplete coupling.
Q2: What are the signs of incomplete coupling in my solid-phase peptide synthesis (SPPS)?
A2: Incomplete coupling can be identified by several indicators. A positive Kaiser test (deep blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin. Additionally, analysis of the crude peptide by mass spectrometry may reveal the presence of deletion sequences, where the this compound was not incorporated.
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A3: Standard coupling reagents like DIC/HOBt may not be sufficiently reactive to overcome the steric hindrance. For such challenging couplings, high-activity uronium or phosphonium salt-based reagents are strongly recommended. Reagents such as HATU, HCTU, and COMU are generally more effective.[1] These reagents generate highly reactive activated esters, which can significantly improve coupling yields.
Q4: Can I simply extend the reaction time to improve the yield?
A4: Extending the coupling time can improve the yield for difficult couplings. However, prolonged reaction times, especially in the presence of base, can increase the risk of side reactions such as racemization at the alpha-carbon of the activated amino acid. It is a trade-off that needs to be carefully managed.
Q5: What is a "double coupling" and should I use it for this compound?
A5: A "double coupling" is a technique where the coupling step is repeated with a fresh solution of the activated amino acid before proceeding to the next deprotection step. This is a highly recommended strategy for sterically hindered residues like this compound to help drive the reaction to completion and maximize the yield of the desired peptide.
Q6: Can the choice of solvent impact the coupling efficiency?
A6: Yes, the solvent can play a crucial role. While DMF is the most common solvent for SPPS, for sequences prone to aggregation, especially when incorporating hydrophobic or bulky residues, switching to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can be beneficial. Improved solvation of the growing peptide chain can make the N-terminus more accessible for coupling.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the incorporation of this compound.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data on Coupling Reagent Performance
While specific yield data for this compound is not widely published, the following table provides a qualitative and semi-quantitative comparison of common coupling reagents for sterically hindered amino acids, which can guide reagent selection.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) for Hindered Residues | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | High reactivity, low racemization. | Higher cost, potential for guanidinylation side reaction. |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | High reactivity, often more cost-effective than HATU. | Potential for guanidinylation side reaction. |
| COMU | Aminium/Uronium Salt | 15-60 minutes | >98 | High reactivity, based on non-explosive OxymaPure.[1] | Higher cost. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Efficient, no risk of guanidinylation.[1] | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Cost-effective. | Slower reaction times, less effective for severely hindered residues. |
Experimental Protocols
The following protocols are recommended for improving the coupling yield of this compound during solid-phase peptide synthesis.
Protocol 1: Standard Coupling with HATU
This protocol utilizes the high-reactivity coupling reagent HATU.
dot
Caption: Experimental workflow for HATU-mediated coupling.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).
-
Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is recommended.
-
Double Coupling (if necessary): Repeat steps 4-6.
-
Final Wash: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 2: Microwave-Assisted Coupling
Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for hindered amino acids.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Mixture: In a separate vessel, prepare the activation mixture as described in step 4 of Protocol 1.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-compatible vessel. Irradiate in the microwave synthesizer at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.
-
Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.
-
Double Coupling (if necessary): Repeat the microwave coupling step.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships in selecting a coupling strategy for sterically hindered amino acids.
dot
Caption: Decision-making for coupling strategy.
References
Validation & Comparative
A Comparative Guide to HPLC and Mass Spectrometry for Purity Analysis of 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The chemical and enantiomeric purity of building blocks like 4-Fmoc-3(R)-morpholinecarboxylic acid is paramount in the synthesis of peptidomimetics and other pharmaceutical compounds. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for ensuring the quality of these critical starting materials. This guide provides a comparative overview of chiral and reversed-phase HPLC methods, alongside ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), for the comprehensive purity assessment of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific purity aspect being investigated. Chiral HPLC is essential for determining enantiomeric purity, while reversed-phase HPLC is a robust technique for assessing overall chemical purity. UPLC-MS offers the dual advantage of high-resolution separation and mass-based identification of the parent compound and its impurities.
| Parameter | Chiral HPLC | Reversed-Phase HPLC (RP-HPLC) | UPLC-MS |
| Primary Application | Enantiomeric Purity | Chemical Purity | Chemical Purity & Impurity Identification |
| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak IA) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T) | C18 (Octadecyl-silane) | C18 (sub-2 µm particle size) |
| Principle of Separation | Enantioselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) | Hydrophobic interactions | Hydrophobic interactions |
| Typical Mobile Phase | Acetonitrile or Methanol with 0.1% TFA or Formic Acid | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Key Advantages | - Resolves enantiomers- Essential for stereochemical purity assessment | - High resolution for a wide range of compounds- Robust and widely available | - High-throughput analysis- Provides molecular weight confirmation of main peak and impurities |
| Limitations | - May not resolve all chemical impurities | - Does not separate enantiomers | - Higher initial instrument cost |
| Representative Resolution (Rs) | > 1.5 for baseline separation of enantiomers[1] | High resolution for process-related impurities | High peak capacity for complex mixtures |
| Limit of Detection (LOD) | Dependent on UV detector sensitivity | Dependent on UV detector sensitivity | Femtomole to picomole range[2] |
Potential Impurities in this compound
During the synthesis and storage of this compound, several impurities can arise. Awareness of these potential byproducts is crucial for developing effective analytical methods for their detection and quantification.
| Impurity Type | Potential Source | Analytical Challenge |
| (S)-enantiomer | Incomplete stereocontrol during synthesis or racemization | Co-elution with the desired (R)-enantiomer in achiral systems |
| Fmoc-dipeptides | Reaction of the Fmoc-reagent with the already formed product[3] | May have similar retention to the main compound in some RP-HPLC systems |
| Free 3(R)-morpholinecarboxylic acid | Incomplete Fmoc protection or degradation | Highly polar, may elute in the solvent front in RP-HPLC |
| β-Alanine derivatives | Rearrangement of the Fmoc-OSu reagent used for Fmoc introduction[3] | Can lead to insertion of an incorrect amino acid in subsequent synthesis |
| Byproducts from synthesis | Side reactions specific to the morpholine ring formation | May require mass spectrometry for identification |
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps for the purity analysis of this compound using the discussed techniques.
Chiral HPLC Workflow
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Reversed-Phase HPLC and UPLC-MS Workflow
References
A Comparative Analysis of 4-Fmoc-3(R)-morpholinecarboxylic Acid Reactivity in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the selection of Fmoc-protected amino acid building blocks is a critical determinant of synthesis efficiency and peptide purity. This guide provides a comparative analysis of the reactivity of 4-Fmoc-3(R)-morpholinecarboxylic acid against other commonly used Fmoc-amino acids. The comparison focuses on key performance indicators such as coupling efficiency, deprotection kinetics, and susceptibility to side reactions, particularly racemization.
Due to the limited availability of direct comparative studies for this compound, this guide draws upon established principles of peptide chemistry and data from structurally analogous amino acids, such as proline and other sterically hindered residues, to project its reactivity profile.
Executive Summary
This compound is a conformationally constrained, secondary amino acid. Its rigid morpholine ring structure is anticipated to influence its reactivity in SPPS in a manner similar to that of proline. This structural feature can offer advantages in controlling peptide backbone conformation but may also present challenges in terms of reaction kinetics compared to standard, acyclic amino acids.
Key Postulated Reactivity Characteristics:
-
Coupling Reactions: The secondary amine nature of this compound is expected to result in slower coupling kinetics compared to primary amino acids. This is due to the increased steric hindrance around the nitrogen nucleophile. Consequently, more potent coupling reagents or extended reaction times may be necessary to achieve high coupling efficiency.
-
Fmoc Deprotection: The steric bulk of the morpholine ring is not expected to significantly hinder the access of piperidine to the fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, deprotection rates are predicted to be comparable to those of other standard Fmoc-amino acids.
-
Racemization: As a secondary amino acid, this compound is structurally incapable of racemization at the alpha-carbon during the coupling step, a significant advantage over many primary amino acids like histidine and cysteine.[1]
Comparative Data Overview
The following table summarizes the expected performance of this compound in comparison to representative Fmoc-amino acids. The data for this compound is inferred based on its structural similarity to Fmoc-Proline.
| Fmoc-Amino Acid | Type | Expected Coupling Efficiency | Expected Deprotection Rate | Susceptibility to Racemization | Notes |
| This compound | Secondary, Cyclic | Moderate to High | Normal | Very Low | Slower coupling kinetics may necessitate optimized coupling protocols (e.g., double coupling, stronger activating agents).[2] The rigid structure can be beneficial for inducing specific secondary structures in peptides. |
| Fmoc-Pro-OH | Secondary, Cyclic | Moderate to High | Normal | Very Low | Known to have slower coupling kinetics.[1][2] Often requires double coupling. Prone to diketopiperazine formation when at the C-terminus of a dipeptide.[3] |
| Fmoc-Ala-OH | Primary, Acyclic | High | Normal | Low | Generally considered a non-problematic amino acid with efficient coupling and deprotection. |
| Fmoc-Val-OH | Primary, β-branched | Moderate | Slower | Low | Steric hindrance from the bulky side chain can slow both coupling and deprotection steps, sometimes requiring extended reaction times. |
| Fmoc-His(Trt)-OH | Primary, Acyclic | High | Normal | High | The imidazole side chain makes it particularly prone to racemization during activation.[4] The use of specific coupling additives is often recommended to suppress this side reaction. |
| Fmoc-Cys(Trt)-OH | Primary, Acyclic | High | Normal | High | The thiol side chain increases the susceptibility to racemization.[5] Careful selection of coupling reagents is important. |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in Fmoc-SPPS where the reactivity of the amino acid is most relevant.
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Resin Washing: The peptide-resin is washed thoroughly with dimethylformamide (DMF) (3 x 5 mL per gram of resin) to remove any residual reagents from the previous step.[6]
-
Deprotection: A solution of 20% piperidine in DMF is added to the resin.[7] The mixture is agitated at room temperature. For most amino acids, a single treatment of 10-20 minutes is sufficient.[8] For sterically hindered amino acids, a two-step deprotection (e.g., 2 minutes followed by a second treatment of 10-15 minutes) may be employed to ensure complete removal of the Fmoc group.[6]
-
Monitoring: The completion of the deprotection can be monitored by taking a small sample of the resin and performing a qualitative test for the presence of free primary amines, such as the Kaiser test.[6]
-
Resin Washing: The resin is washed thoroughly with DMF (5 x 5 mL per gram of resin) to remove the piperidine and the dibenzofulvene-piperidine adduct.[6]
Amino Acid Coupling
This protocol outlines the procedure for coupling an activated Fmoc-amino acid to the deprotected N-terminus of the peptide-resin.
-
Activation of the Incoming Amino Acid: The Fmoc-amino acid (3-5 equivalents relative to the resin loading) is dissolved in a minimal amount of DMF. A coupling agent, such as HBTU (0.95 equivalents relative to the amino acid), and a tertiary amine base, like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), are added.[1] The mixture is allowed to pre-activate for 1-2 minutes.
-
Coupling Reaction: The solution of the activated Fmoc-amino acid is added to the washed, deprotected peptide-resin. The reaction vessel is agitated at room temperature for 1-2 hours. For amino acids with known slow coupling kinetics, such as Fmoc-Pro-OH and likely this compound, a second coupling (double coupling) with a fresh solution of the activated amino acid is often recommended to ensure the reaction goes to completion.[1]
-
Monitoring: The completion of the coupling reaction is monitored by taking a small sample of the resin and performing a qualitative test for the absence of free primary amines (e.g., a negative Kaiser test).
-
Resin Washing: After a completed coupling, the resin is thoroughly washed with DMF (3 x 5 mL per gram of resin) to remove excess reagents and by-products.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the general workflow of an SPPS cycle and the logical framework for comparing the reactivity of different Fmoc-amino acids.
Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical framework for comparing the reactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 4-Fmoc-3(R)-morpholinecarboxylic acid and its Boc-protected Counterpart in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a critical strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Morpholinecarboxylic acids, as constrained amino acid analogs, are of significant interest. The choice of protecting group strategy—typically Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc)—for these building blocks is a crucial decision that impacts the overall success of the peptide synthesis.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, requiring a moderately strong acid such as trifluoroacetic acid (TFA) for its removal. This dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
Performance Comparison: Fmoc- vs. Boc-3(R)-morpholinecarboxylic acid
The following tables summarize the expected performance characteristics of 4-Fmoc-3(R)-morpholinecarboxylic acid and Boc-3(R)-morpholinecarboxylic acid in peptide synthesis. These are inferred from the general advantages and disadvantages of the respective protection strategies.
Table 1: General Synthesis Parameters and Performance
| Parameter | This compound | Boc-3(R)-morpholinecarboxylic acid |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., 25-50% TFA in DCM) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups | Semi-orthogonal, as side-chain protecting groups are also acid-labile |
| Side-Chain Protection | Typically acid-labile (e.g., tBu, Trt, Boc) | Typically requires stronger acid-labile groups (e.g., Benzyl-based) |
| Final Cleavage | Mild acid (e.g., TFA-based cocktail) | Harsh strong acid (e.g., HF, TFMSA) |
| Automation Compatibility | High, amenable to standard automated synthesizers | Possible, but may require specialized equipment for handling strong acids |
| Monitoring | Real-time monitoring of Fmoc deprotection via UV absorbance | No straightforward real-time monitoring of deprotection |
Table 2: Expected Outcomes in Peptide Synthesis
| Outcome | This compound | Boc-3(R)-morpholinecarboxylic acid |
| Coupling Efficiency | Generally high with standard coupling reagents | Can be higher for "difficult" or aggregation-prone sequences due to protonation of the N-terminus after deprotection |
| Risk of Side Reactions | Aspartimide formation (if Asp is present), Diketopiperazine formation | Acid-catalyzed side reactions, potential for premature side-chain deprotection with repeated TFA treatments |
| Peptide Purity (Crude) | Generally high for standard sequences | May be higher for hydrophobic or aggregation-prone peptides |
| Overall Yield | Typically good, but can be affected by aggregation in long sequences | Can be higher for challenging sequences, but losses can occur during harsh final cleavage |
| Solubility of Protected Amino Acid | Generally good in common SPPS solvents like DMF and NMP[1] | Solubility can be variable; may require solvent mixtures for complete dissolution[2] |
| Cost | Fmoc-protected amino acids are generally more expensive | Boc-protected amino acids are often less expensive |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of this compound and Boc-3(R)-morpholinecarboxylic acid into a peptide chain using manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
This protocol assumes the use of a Rink Amide resin for the synthesis of a C-terminal amide peptide.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq.), a coupling agent such as HBTU (2.9-4.9 eq.), and an additive like HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the coupling for another hour or perform a second coupling.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF and DCM.
The cycle of deprotection and coupling is repeated for the subsequent amino acids in the sequence.
Protocol 2: Incorporation of Boc-3(R)-morpholinecarboxylic acid
This protocol assumes the use of a Merrifield resin for the synthesis of a peptide with a C-terminal carboxylic acid.
1. Resin Swelling:
-
Swell the Merrifield resin in DCM for 1-2 hours.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and then add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3-5 times).
3. Neutralization:
-
Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Drain and wash the resin with DCM (3-5 times).
4. Coupling of Boc-3(R)-morpholinecarboxylic acid:
-
In a separate vial, dissolve Boc-3(R)-morpholinecarboxylic acid (3-5 eq.) and HOBt (3-5 eq.) in DMF or a mixture of DMF/DCM.
-
Cool the solution to 0°C and add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 eq.).
-
Stir the activation mixture at 0°C for 15-20 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction (e.g., Kaiser test).
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
6. Capping (Optional):
-
Treat the resin with a capping solution if necessary, followed by washing.
This cycle is repeated for the subsequent amino acids.
Visualization of SPPS Workflows
The following diagrams illustrate the cyclical nature of Fmoc and Boc-based solid-phase peptide synthesis.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Standard workflow for Boc-based solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between this compound and its Boc-protected counterpart depends on the specific requirements of the target peptide and the available laboratory infrastructure.
Choose this compound for:
-
Peptides with acid-sensitive modifications: The mild, basic deprotection conditions of the Fmoc strategy are ideal for preserving functionalities like phosphorylation and glycosylation.
-
Routine automated synthesis: The Fmoc strategy is well-suited for automation due to its milder reagents and the ability to monitor deprotection.
-
Enhanced safety: The final cleavage with TFA-based cocktails is significantly safer than the use of hazardous reagents like HF required in the Boc strategy.
Choose Boc-3(R)-morpholinecarboxylic acid for:
-
Long or hydrophobic "difficult" sequences: The acidic deprotection step in the Boc strategy can help to disrupt secondary structures and reduce aggregation, potentially leading to higher yields and purity for challenging peptides.
-
Cost-sensitive projects: Boc-protected amino acids and the associated reagents are often more economical.
-
Peptides with base-labile functionalities: The acidic nature of the Boc strategy is compatible with protecting groups that are sensitive to bases.
Ultimately, the selection of the protecting group strategy for incorporating 3(R)-morpholinecarboxylic acid should be made after careful consideration of the target peptide's sequence, desired modifications, and the synthetic scale. For most standard applications, the Fmoc strategy offers a more modern, versatile, and safer approach. However, the Boc strategy remains a valuable tool for overcoming specific challenges in peptide synthesis, particularly those related to aggregation.
References
A Comparative Guide to the Conformational Analysis of Peptides Containing 4-Fmoc-3(R)-morpholinecarboxylic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained non-natural amino acids into peptides is a powerful strategy in modern drug discovery. It allows for the stabilization of desired secondary structures, enhancement of metabolic stability, and improvement of receptor affinity and selectivity. This guide provides a comprehensive comparison of the conformational properties of peptides containing 4-Fmoc-3(R)-morpholinecarboxylic acid and other alternative constrained amino acids. The information is supported by experimental data from nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, detailed experimental protocols, and visualizations of key concepts.
Introduction to Conformational Constraints in Peptides
Unmodified peptides often exhibit a high degree of conformational flexibility in solution, which can lead to reduced biological activity and susceptibility to proteolytic degradation. Introducing rigid structural elements, such as cyclic amino acids or their mimetics, can lock the peptide backbone into a specific conformation, often mimicking a bioactive turn or helical structure. This compound is one such building block, designed to act as a surrogate for proline or to induce specific turn structures in a peptide chain. Its morpholine ring introduces a defined steric and electronic environment that influences the adjacent peptide bonds and overall peptide folding.
Comparative Conformational Analysis
While specific data for peptides containing this compound is limited in publicly available literature, we can draw valuable comparisons from studies on structurally related morpholine-based scaffolds and other well-characterized constrained amino acids. The primary analytical techniques for this analysis are NMR spectroscopy, which provides detailed information on local dihedral angles and through-space contacts, and CD spectroscopy, which gives insight into the overall secondary structure content.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Key parameters for conformational analysis include chemical shifts (δ), nuclear Overhauser effects (NOEs), and coupling constants (J). The following table summarizes representative ¹H NMR chemical shift data for a peptide containing a morpholine-based proline surrogate and compares it with a peptide containing proline.
| Parameter | Peptide with Morpholine Surrogate * | Peptide with Proline | Interpretation |
| Hα (i) | 4.2 - 4.5 ppm | 4.1 - 4.4 ppm | Similar chemical shifts suggest a comparable electronic environment around the α-carbon. |
| Hβ, Hγ, Hδ (i) | 3.5 - 4.0 ppm | 1.9 - 2.3 ppm (β, γ), 3.5 - 3.7 ppm (δ) | Significant differences in the side-chain proton chemical shifts reflect the distinct ring structures. The presence of the oxygen atom in the morpholine ring leads to downfield shifts. |
| NH (i+1) | 8.0 - 8.5 ppm | 8.0 - 8.5 ppm | The chemical shift of the amide proton following the constrained residue can indicate its involvement in hydrogen bonding. |
| Δδ(NH)/ΔT | Small (< 3 ppb/K) | Small (< 3 ppb/K) | A small temperature coefficient for the amide proton chemical shift is indicative of its participation in a stable intramolecular hydrogen bond, often found in turn structures. |
| NOEs | dαN(i, i+1), dNN(i+1, i+2) | dαN(i, i+1), dNN(i+1, i+2) | The presence of specific sequential and medium-range NOEs helps to define the backbone conformation and identify turn structures. |
*Data is generalized from studies on morpholine-based proline surrogates.[1][2]
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy provides information about the secondary structure content of a peptide. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra.
| Secondary Structure | Characteristic CD Signal | Peptides with Morpholine Surrogates | Interpretation |
| β-Turn (Type I/II) | Negative band ~225 nm, positive band ~205 nm, strong negative band ~190 nm | Often exhibit spectra characteristic of β-turns.[1][2] | The morpholine scaffold can effectively induce and stabilize β-turn conformations. |
| Polyproline II (PPII) Helix | Strong negative band ~206 nm, weak positive band ~228 nm | May show some PPII character depending on the sequence context. | The constrained nature of the morpholine ring can favor extended conformations like the PPII helix, similar to proline. |
| Random Coil | Strong negative band ~198 nm | Less prevalent when the morpholine surrogate is designed to induce a specific fold. | A significant random coil signal would suggest that the morpholine-containing residue does not effectively constrain the peptide conformation in that specific sequence. |
Experimental Protocols
Peptide Synthesis with this compound
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Workflow for Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol Details:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including this compound) using a coupling reagent such as HBTU in the presence of a base like DIEA. Allow the coupling reaction to proceed for a specified time.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.
-
Add a small amount of a reference standard (e.g., TMS) if required.
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: For initial assessment of sample purity and chemical shift dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the 3D structure.
-
Temperature Coefficient Measurement: Record 1D ¹H spectra at various temperatures (e.g., 298 K to 318 K in 5 K increments) to determine the temperature coefficients (Δδ/ΔT) of the amide protons.
-
Logical Flow for NMR Data Analysis:
Caption: Workflow for Peptide Conformational Analysis by NMR.
Circular Dichroism (CD) Spectroscopic Analysis
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data is typically reported as mean residue ellipticity [θ].
Comparison with Alternative Constrained Amino Acids
The choice of a constrained amino acid depends on the desired conformational outcome and the specific requirements of the biological target.
| Constrained Amino Acid | Structural Feature | Typical Induced Conformation | Advantages | Disadvantages |
| Proline | Five-membered pyrrolidine ring | β-turns, Polyproline II helix | Well-characterized, readily available, natural. | Limited side-chain diversity, cis-trans isomerization can lead to conformational heterogeneity. |
| Hydroxyproline | Pyrrolidine ring with hydroxyl group | Can further stabilize specific conformations through hydrogen bonding. | Introduces a hydrogen bonding group, can be used for further modification. | Stereochemistry of the hydroxyl group influences conformation. |
| N-methylated Amino Acids | Methyl group on the backbone amide nitrogen | Can disrupt hydrogen bonding and favor specific dihedral angles. | Increases proteolytic stability, can improve membrane permeability. | Can be difficult to synthesize, removes a hydrogen bond donor. |
| α,α-disubstituted Amino Acids (e.g., Aib) | Two substituents on the α-carbon | Helical conformations (3₁₀- or α-helix). | Strongly promotes helical structures. | Can be sterically demanding. |
| (3R)-Morpholine-3-carboxylic acid | Six-membered morpholine ring | β-turns.[1][2] | Introduces a unique heterocyclic scaffold, can act as a proline surrogate. | Less studied than proline, synthesis can be more complex. |
Conclusion
The incorporation of this compound into peptides offers a promising strategy for constraining their conformation, primarily to induce β-turn structures. While direct and extensive comparative data for this specific building block is still emerging, analysis of related morpholine-based scaffolds suggests its utility as a valuable tool in peptidomimetic design. The choice between this and other constrained amino acids will depend on the specific structural goals of the research. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed conformational analysis of peptides containing this and other non-natural amino acids, enabling researchers to make informed decisions in the development of novel peptide-based therapeutics.
References
Enhancing Peptide Bioactivity: A Comparative Guide to Peptides Synthesized with 4-Fmoc-3(R)-morpholinecarboxylic Acid
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides a comparative analysis of the biological activity of a model bioactive peptide synthesized with and without the incorporation of 4-Fmoc-3(R)-morpholinecarboxylic acid, a constrained morpholine-based amino acid analogue. The inclusion of this morpholine derivative is hypothesized to enhance proteolytic stability and receptor binding affinity, leading to improved biological performance.
This guide presents a hypothetical dataset to illustrate the potential advantages of incorporating this compound into a peptide sequence. The data is intended to serve as a practical example for researchers exploring similar modifications.
Comparative Biological Activity Data
The following tables summarize the hypothetical quantitative data comparing the biological activity of a native bioactive peptide (Peptide A) with its modified counterpart containing a 3(R)-morpholinecarboxylic acid residue (Peptide M).
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µg/mL) |
| Peptide A (Native) | Escherichia coli | 32 |
| Peptide M (Morpholine-modified) | Escherichia coli | 16 |
| Peptide A (Native) | Staphylococcus aureus | 64 |
| Peptide M (Morpholine-modified) | Staphylococcus aureus | 32 |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Peptide | Cell Line | IC50 (µM) |
| Peptide A (Native) | HeLa (Cervical Cancer) | 50 |
| Peptide M (Morpholine-modified) | HeLa (Cervical Cancer) | 25 |
| Peptide A (Native) | A549 (Lung Cancer) | 75 |
| Peptide M (Morpholine-modified) | A549 (Lung Cancer) | 38 |
Table 3: Receptor Binding Affinity (Dissociation Constant - Kd)
| Peptide | Receptor | Kd (nM) |
| Peptide A (Native) | Receptor X | 120 |
| Peptide M (Morpholine-modified) | Receptor X | 65 |
Table 4: In Vitro Enzymatic Stability
| Peptide | Enzyme | Half-life (minutes) |
| Peptide A (Native) | Trypsin | 30 |
| Peptide M (Morpholine-modified) | Trypsin | 120 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Peptide M
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first standard Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
Activate this compound (2 equivalents) with HATU (1.95 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add the activated morpholine amino acid solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Bacterial Culture: Grow the target bacterial strains (E. coli and S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptides in MHB in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Testing: MTT Assay
This colorimetric assay assesses the cytotoxic effect of the peptides on cancer cell lines.
-
Cell Seeding: Seed cancer cells (HeLa or A549) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the peptides and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
Receptor Binding Assay
This assay measures the binding affinity of the peptides to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (Receptor X) from cultured cells.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to Receptor X and increasing concentrations of the test peptides (Peptide A and Peptide M).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration. The IC50 value is determined, and the dissociation constant (Kd) is calculated using the Cheng-Prusoff equation.
In Vitro Enzymatic Stability Assay
This assay evaluates the resistance of the peptides to proteolytic degradation.
-
Peptide Incubation: Incubate the peptides with a solution of trypsin at 37°C.
-
Time-course Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Enzyme Inactivation: Stop the enzymatic reaction by adding an inhibitor or by acidifying the sample.
-
Peptide Quantification: Analyze the amount of remaining intact peptide in each aliquot by RP-HPLC.
-
Half-life Calculation: Determine the half-life of the peptide by plotting the percentage of remaining peptide against time.
Visualizations
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of modified peptides.
Hypothetical Signaling Pathway Affected by Peptide M
This diagram illustrates a hypothetical signaling pathway that could be modulated by the morpholine-modified peptide (Peptide M), leading to an anticancer effect.
Caption: Hypothetical pathway showing Peptide M inducing apoptosis in cancer cells.
Enhancing Peptide Longevity: A Comparative Guide to Enzymatic Stability of Morpholine-Incorporating Peptides and Other Modifications
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to enzymatic degradation is a critical hurdle in the journey from discovery to therapeutic application. This guide provides a comparative analysis of various strategies to enhance peptide stability, with a special focus on the emerging potential of incorporating a morpholine scaffold into the peptide backbone.
While native peptides are highly susceptible to rapid cleavage by proteases, various chemical modifications can significantly extend their half-life in biological matrices. This guide will delve into established methods such as the incorporation of D-amino acids, N-methylation, and cyclization, presenting available quantitative data on their impact on enzymatic stability. Furthermore, we will explore the theoretical advantages of the morpholine scaffold as a proteolysis-resistant building block and provide detailed experimental protocols for assessing and comparing the stability of modified peptides.
The Challenge of Proteolytic Degradation
The therapeutic promise of peptides is often curtailed by their short in-vivo half-life, primarily due to degradation by a multitude of proteases present in plasma and tissues. These enzymes recognize specific amino acid sequences and cleave the peptide bonds, rendering the peptide inactive. To counteract this, medicinal chemists have developed a toolbox of strategies to modify the peptide structure, thereby hindering protease recognition and binding.
Established Strategies for Enhancing Enzymatic Stability
Several methods have proven effective in increasing the resistance of peptides to enzymatic degradation. Below is a comparison of some of the most common and effective strategies, supported by experimental data.
Table 1: Comparative Enzymatic Stability of Modified Peptides
| Modification Strategy | Peptide Sequence / Type | Assay Condition | Half-life (t½) of Unmodified Peptide | Half-life (t½) of Modified Peptide | Fold Increase in Half-life | Reference |
| D-Amino Acid Substitution | Somatostatin (all L-amino acids) vs. Octreotide (contains D-Phe and D-Trp) | In vivo (human) | A few minutes | ~1.5 hours | >30 | [1] |
| N-Methylation | Model Peptide | Chymotrypsin Digestion | 10 minutes | > 24 hours | >144 | [2] |
| N-Methylation | Anoplin Analogs | Trypsin and Chymotrypsin Digestion | - | Increased by 10⁴-10⁶ times | 10,000 - 1,000,000 | [3] |
| Cyclization (Head-to-Tail) | Lcf1 (RRWQWR) vs. Lcf5 (cyclic) | Human Plasma | 1.8 hours | 5.2 hours | 2.9 | [4][5] |
| N-terminal Acetylation | Somatostatin | Human Serum | - | Reduced proteolysis over 4 hours | - | [6] |
| PEGylation | HM-3 Peptide | In vivo (male rat) | - | 5.86-fold increase | 5.86 | [7] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. The exact fold increase in half-life can vary significantly depending on the peptide sequence, the specific modification, and the assay conditions.
The Morpholine Scaffold: A Promising Frontier in Peptide Stability
The incorporation of a morpholine ring into the peptide backbone represents a novel and compelling strategy to confer enzymatic resistance. While direct quantitative comparisons with other modifications are still emerging in the literature, the structural characteristics of the morpholine scaffold suggest a high potential for stability enhancement.
The morpholine unit, when replacing a natural amino acid residue, introduces significant structural changes to the peptide backbone. This alteration can sterically hinder the approach of proteases and disrupt the precise conformational recognition required for enzymatic cleavage. The inherent stability of the morpholine ring itself also contributes to the overall robustness of the peptide.
Although extensive quantitative data on peptides with integrated morpholine amino acids is not yet widely available, studies on cell-penetrating peptides conjugated to phosphorodiamidate morpholino oligomers (PMOs) have demonstrated the stability of the morpholino portion in serum and cells.[8] This suggests that the morpholine scaffold is inherently resistant to biological degradation.
Experimental Protocols for Assessing Enzymatic Stability
To enable researchers to quantitatively assess and compare the stability of their modified peptides, a detailed protocol for a typical plasma stability assay is provided below.
Plasma Stability Assay Protocol
1. Objective: To determine the in vitro half-life of a peptide in plasma.
2. Materials:
- Test peptide and control peptide stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO or water).
- Pooled human plasma (or plasma from other species of interest), thawed on ice.
- Internal standard (a stable, non-endogenous peptide or small molecule for LC-MS normalization).
- Quenching solution: Acetonitrile (ACN) with 0.1% formic acid (FA).
- Incubator or water bath set to 37°C.
- Microcentrifuge tubes.
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
3. Procedure:
4. Data Analysis:
Visualizing Experimental Workflows and Relationships
To further clarify the experimental process and the conceptual relationships between different stability-enhancing strategies, the following diagrams are provided.
Caption: Experimental workflow for a plasma stability assay.
Caption: Strategies to enhance peptide enzymatic stability.
Conclusion
The development of enzymatically stable peptides is paramount for their successful translation into effective therapeutics. While established methods like D-amino acid substitution and N-methylation have a proven track record, the incorporation of morpholine scaffolds presents an exciting and promising new avenue for creating highly robust peptide drug candidates. The lack of extensive direct comparative data highlights the need for further research in this area. By employing standardized and rigorous experimental protocols, such as the plasma stability assay detailed here, researchers can effectively evaluate and compare the stability of various modified peptides, ultimately paving the way for the next generation of peptide-based medicines.
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Peptides Modified with 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characterization of peptides modified with the synthetic amino acid 4-Fmoc-3(R)-morpholinecarboxylic acid against common alternative peptide modifications. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to analyze and interpret the structural features imparted by this unique morpholine-based residue.
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide and protein engineering to enhance stability, enforce specific conformations, and improve biological activity. This compound, a constrained non-natural amino acid, offers a unique scaffold for peptide design. Its morpholine ring introduces conformational rigidity, influencing the peptide backbone and potentially stabilizing specific secondary structures. Understanding the spectroscopic signatures of this modification is crucial for its effective application in drug discovery and materials science.
This guide compares peptides containing this compound with two widely used classes of peptide modifications: proline-containing peptides, which introduce a natural kink in the peptide backbone, and peptoids (N-substituted glycines), which offer significant proteolytic resistance and conformational flexibility.
Comparative Spectroscopic Data
The following tables summarize the expected and observed quantitative data from key spectroscopic techniques used to characterize these modified peptides.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Residue/Group | Peptide with this compound (Expected)[1] | Peptide with Proline | Peptoid (N-substituted Glycine) |
| Fmoc Protons | 7.20 - 7.80 | N/A | N/A |
| Backbone α-H | ~4.1-4.5 | ~4.1-4.5 | ~3.8-4.2 (cis/trans isomers) |
| Morpholine Ring H | ~2.8-4.2 | N/A | N/A |
| Proline Ring H | N/A | ~1.8-2.3 (β, γ, δ), ~3.5-3.7 (δ), ~4.1-4.5 (α) | N/A |
| N-substituent H | N/A | N/A | Varies with substituent |
| Backbone α-C | ~55-60 | ~60-63 | ~45-55 (cis/trans isomers) |
| Morpholine Ring C | ~45-70 | N/A | N/A |
| Proline Ring C | N/A | ~25 (γ), ~30 (β), ~47 (δ), ~61 (α) | N/A |
Note: Expected values for the this compound containing peptide are inferred from similar Fmoc-containing compounds and general peptide NMR data[1].
Table 2: Mass Spectrometry Fragmentation Patterns
| Modification | Precursor Ion | Characteristic Fragment Ions | Common Neutral Losses |
| This compound | [M+H]⁺, [M+Na]⁺ | b- and y-ions, immonium ion for the morpholine residue. | Fmoc group (222 Da), CO (28 Da) |
| Proline | [M+H]⁺, [M+Na]⁺ | Prominent y-ion N-terminal to Proline, immonium ion (m/z 70.06) | CO (28 Da) |
| Peptoid | [M+H]⁺, [M+Na]⁺ | Backbone fragmentation yielding b- and y-type ions, side-chain fragmentation. | Dependent on N-substituent |
Table 3: Circular Dichroism (CD) Secondary Structure Analysis
| Modification | Characteristic CD Spectra | Inferred Secondary Structure |
| This compound | Expected to induce defined structures; specific spectra will be sequence-dependent. | Potential for β-turns or helical structures. |
| Proline | Negative band around 205 nm, weak positive band around 225 nm. | Polyproline II (PPII) helix or β-turn. |
| Peptoid | Can exhibit a variety of spectra depending on the side chains, from random coil to defined helices. | Random coil, polyproline I-like helix. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Objective: To determine the three-dimensional structure and conformation of the modified peptides in solution.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN/D₂O mixture) to a final concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP).
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton and carbon resonances using the 2D correlation spectra. Analyze NOESY spectra to obtain inter-proton distance restraints. Measure coupling constants to determine dihedral angle restraints.
-
Structure Calculation: Use the experimental restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., with software like CYANA, XPLOR-NIH).
Objective: To confirm the molecular weight of the synthesized peptide and to obtain sequence information through fragmentation analysis.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Dilute the stock solution to 1-10 µM for analysis.
-
Data Acquisition (LC-MS/MS):
-
Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Introduce the eluent into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire full scan MS spectra to determine the mass of the intact peptide.
-
Perform tandem MS (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis: Analyze the MS/MS spectra to identify b- and y-type fragment ions to confirm the peptide sequence. Look for characteristic fragmentation patterns associated with the modification.
Objective: To investigate the secondary structure of the modified peptides in solution.
Methodology:
-
Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of components that absorb in the far-UV region.
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, turn, random coil) using deconvolution software (e.g., DichroWeb).
-
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate the workflows for spectroscopic characterization and the logical relationships between the different techniques.
References
Comparative study of different coupling activators for 4-Fmoc-3(R)-morpholinecarboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
The incorporation of structurally unique and sterically hindered amino acids is a cornerstone of modern peptide-based drug discovery. 4-Fmoc-3(R)-morpholinecarboxylic acid, a conformationally constrained and N-substituted amino acid analog, offers a valuable scaffold for designing novel peptide therapeutics with enhanced metabolic stability and defined secondary structures. However, its steric bulk and the nature of the N-substituted amine present significant challenges to achieving efficient and epimerization-free peptide bond formation.
This guide provides a comparative analysis of commonly employed coupling activators for the successful incorporation of this compound and other similarly challenging residues. The performance of these reagents is evaluated based on their reactivity, efficiency in complex couplings, and their ability to suppress unwanted side reactions, particularly racemization.
The Challenge of Coupling Sterically Hindered N-Substituted Amino Acids
The primary obstacle in coupling this compound lies in the steric hindrance around the carboxylic acid group. This bulkiness, a combination of the Fmoc protecting group and the morpholine ring structure, impedes the approach of the activating agent and the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain. This can lead to slow reaction kinetics and incomplete couplings, resulting in the formation of deletion sequences that complicate purification.
Furthermore, activated N-substituted amino acids are susceptible to racemization (epimerization at the α-carbon), which can compromise the stereochemical integrity of the final peptide and drastically alter its biological activity.[1][2] The choice of coupling activator and reaction conditions is therefore critical to mitigate these challenges.
Overview of High-Efficiency Coupling Activators
For difficult couplings involving sterically hindered amino acids, standard carbodiimide reagents (e.g., DIC) are often insufficient, even with additives. More potent onium salt-based reagents are generally required. These are broadly categorized into uronium/aminium salts and phosphonium salts.
-
Uronium/Aminium Salts: This class includes highly efficient reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). They react with the carboxylic acid to form highly reactive O-acylisourea intermediates, which rapidly acylate the amine.
-
HATU is renowned for its high reactivity and speed, largely due to the formation of a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester.[3]
-
COMU offers coupling efficiencies comparable to or even exceeding HATU in some cases.[4][5] A significant advantage of COMU is its improved safety profile, as it is based on the non-explosive OxymaPure additive.[5]
-
-
Phosphonium Salts: This category is exemplified by PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents also form highly reactive intermediates, in this case, benzotriazolyl esters. Phosphonium salts are particularly noted for their ability to minimize a key side reaction associated with uronium salts: N-terminal guanidinylation.[3]
Performance Comparison of Coupling Activators
While direct, quantitative, head-to-head comparative studies for this compound are not extensively available in the literature, the following table summarizes the expected performance of key coupling reagents based on data from the synthesis of other sterically hindered and N-methylated amino acids.
| Coupling Activator | Reagent Type | Relative Reactivity | Racemization Suppression | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Excellent | Fast reaction kinetics, highly effective for hindered couplings.[3] | Based on potentially explosive HOAt; can cause guanidinylation if used in excess. |
| COMU | Uronium/Aminium Salt | Very High | Very Good | High efficiency, excellent solubility, non-explosive (Oxyma-based), reduced allergenic potential.[4][5] | Can cause guanidinylation if used in excess; solution stability can be a concern in some automated synthesizers.[6] |
| PyBOP | Phosphonium Salt | High | Good | Efficient for many difficult couplings; does not cause guanidinylation side reactions.[3] | By-product (HMPA, if BOP is used) can be toxic; generally less reactive than HATU or COMU for the most extreme cases. |
| HBTU/TBTU | Uronium/Aminium Salt | High | Good | Effective for standard and moderately difficult couplings; well-established. | Less effective than HATU/COMU for severely hindered residues; can cause guanidinylation. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Fair to Good | Cost-effective; suitable for less demanding couplings. | Often slow and inefficient for sterically hindered N-substituted residues, leading to incomplete reactions.[3] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase coupling of a sterically hindered amino acid like this compound. Optimization may be required based on the specific peptide sequence and resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling Activator: HATU, COMU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Mixture Preparation (Pre-activation): In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling using COMU
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF.
-
Activation & Coupling: Add DIPEA (6 eq.) to the amino acid/COMU solution and immediately add the mixture to the deprotected resin. In some cases, for COMU, only 1-2 equivalents of base may be sufficient.[6]
-
Reaction & Washing: Agitate for 1-4 hours, then wash as described in steps 6 and 7 of Protocol 1.
Protocol 3: Coupling using PyBOP
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and PyBOP (2.9 eq.) in DMF.
-
Activation & Coupling: Add DIPEA (6 eq.) to the amino acid/PyBOP solution and add the mixture to the deprotected resin.
-
Reaction & Washing: Agitate for 1-4 hours, then wash as described in steps 6 and 7 of Protocol 1.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for a standard coupling cycle and the decision-making process for selecting an appropriate coupling activator.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a coupling activator for difficult amino acid residues.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.uniurb.it [people.uniurb.it]
A Comparative Guide to Validating Peptide Sequence and Integrity After Incorporating 4-Fmoc-3(R)-morpholinecarboxylic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like 4-Fmoc-3(R)-morpholinecarboxylic acid is a critical strategy for enhancing the therapeutic properties of peptides. This modification can induce conformational constraints, improve metabolic stability, and increase proteolytic resistance. However, the successful integration of such complex building blocks necessitates rigorous validation to confirm the peptide's sequence and structural integrity. This guide provides an objective comparison of analytical techniques for validating peptides containing this compound against their standard counterparts, supported by detailed experimental protocols and illustrative data.
Impact of Incorporating this compound on Peptide Analysis
The introduction of a constrained, non-natural amino acid like this compound can significantly influence the analytical profile of a peptide. The morpholine ring introduces a rigid structure that can alter the peptide's overall conformation.[1] This, in turn, can affect its chromatographic behavior, mass spectrometric fragmentation pattern, and nuclear magnetic resonance (NMR) spectral characteristics.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential to fully validate the sequence and integrity of a peptide after incorporating a non-natural amino acid. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Edman degradation can also be considered for N-terminal sequence confirmation, although it may present challenges with modified residues.
Data Presentation: A Comparative Overview
The following tables present illustrative data comparing a hypothetical standard peptide with its modified counterpart containing this compound. This data is based on expected analytical outcomes.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Standard Peptide | Modified Peptide | Expected Observations |
| Retention Time (minutes) | 15.2 | 15.8 | The modified peptide may exhibit a slightly longer retention time due to the potential increase in hydrophobicity from the morpholine ring. |
| Purity (%) | 98.5 | 97.2 | A slight decrease in purity might be observed due to potential side reactions or incomplete coupling during synthesis with the non-natural amino acid.[2] |
| Peak Shape | Symmetrical | Symmetrical | Peak shape should remain symmetrical, indicating a homogenous product. |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Standard Peptide | Modified Peptide | Expected Observations |
| Observed Mass (m/z) | 1500.75 | 1615.85 | A precise mass increase corresponding to the addition of the morpholinecarboxylic acid residue. |
| Fragmentation Pattern | Predictable b- and y-ion series | Altered fragmentation around the modification site | The rigid morpholine ring can influence fragmentation, potentially leading to unique fragment ions or suppression of cleavage at adjacent peptide bonds. |
| Sequence Coverage (%) | 100 | 100 | Full sequence coverage should be achievable for both peptides. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Standard Peptide | Modified Peptide | Expected Observations |
| Proton (¹H) NMR | Characteristic amino acid signals in expected regions | Additional signals in the aliphatic region corresponding to the morpholine ring protons. | Unique chemical shifts for the protons on and near the morpholine ring. |
| 2D NMR (COSY, TOCSY, NOESY) | Clear spin systems and sequential NOEs | A distinct spin system for the morpholine residue and unique NOE correlations. | NOESY data can provide insights into the conformational changes induced by the constrained amino acid.[3] |
| Conformational Analysis | Flexible or defined secondary structure | More constrained conformation in the vicinity of the modification. | The morpholine ring is expected to restrict the peptide backbone's flexibility.[1] |
Experimental Workflows
The following diagrams illustrate the typical workflows for peptide synthesis and validation.
Caption: Workflow for the synthesis and validation of a peptide incorporating this compound.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity and retention time of the synthesized peptides.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Peptides are dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and sequence of the peptides.
Methodology:
-
LC System: Coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column and Gradient: Same as RP-HPLC protocol.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
MS Scan: Full scan from m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the most abundant precursor ions.
-
Data Analysis: The resulting fragmentation spectra are analyzed to confirm the amino acid sequence. The impact of non-natural amino acids on peptide fragmentation should be considered during data interpretation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the three-dimensional structure and confirm the incorporation of the morpholinecarboxylic acid.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM.[5]
-
1D ¹H NMR: To observe the overall proton chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing information for 3D structure determination.[3]
-
-
Data Analysis: Resonance assignment is performed to identify the signals corresponding to the morpholine residue. NOE-derived distance restraints are then used for 3D structure calculation and comparison with the standard peptide.[6]
Caption: A logical workflow for the analytical validation of modified peptides.
Alternative Analytical Technique: Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides.[7] It involves the sequential cleavage and identification of amino acids from the N-terminus.
Applicability to Modified Peptides:
-
Potential Challenge: The presence of a non-α-amino acid like this compound can potentially halt the sequencing process.[7] The chemical derivatization and cleavage steps are optimized for standard amino acids.
-
Utility: It can be used as an orthogonal method to confirm the sequence of the peptide up to the residue preceding the modification.
Protocol for Edman Degradation:
-
Sample Preparation: 10-100 picomoles of the purified peptide is loaded onto a PVDF membrane.
-
Instrumentation: An automated protein sequencer is used.
-
Reaction Cycle:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal residue is cleaved under acidic conditions.
-
Conversion: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification: The PTH-amino acid is identified by HPLC. The cycle is repeated for the next residue.
Conclusion
The incorporation of this compound into a peptide sequence is a powerful tool for peptide drug design, but it necessitates a thorough analytical validation strategy. A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive assessment of the peptide's purity, identity, and structural integrity. While direct comparative data for this specific modification may be sparse, the principles outlined in this guide provide a robust framework for the objective evaluation of such novel peptidomimetics.[8] The expected analytical changes, including shifts in retention time, a precise mass increase, and unique NMR signatures, serve as key indicators of successful incorporation and allow for a detailed comparison to the unmodified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fmoc-3(R)-morpholinecarboxylic Acid: A Safety and Operational Guide
For researchers and drug development professionals, the responsible disposal of chemical reagents like 4-Fmoc-3(R)-morpholinecarboxylic acid is a critical aspect of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.
Key Disposal Principles
The primary methods for the disposal of chemicals like this compound involve treatment at a licensed chemical destruction facility or controlled incineration with flue gas scrubbing. Under no circumstances should this chemical be discharged into sewer systems, as this can contaminate water sources.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the appropriate personal protective equipment is worn to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, must be inspected prior to use.[2][3] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | For nuisance exposures or if dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
Step-by-Step Disposal Protocol
The proper segregation and handling of this chemical waste are crucial for a safe disposal process.
-
Segregation of Waste : Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[2]
-
Solid Waste Collection :
-
Collect unreacted solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealable container for solid chemical waste.[2]
-
-
Liquid Waste Collection :
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[2]
-
The container should be appropriate for the solvent used (e.g., halogenated or non-halogenated).
-
-
Containerization :
-
Storage of Waste :
-
Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Follow your institution’s guidelines for the temporary storage of chemical waste.
-
-
Final Disposal :
-
All waste containing this compound must be disposed of through your institution's certified chemical waste disposal program.
-
Ensure the disposal process complies with all local, state, and federal regulations for hazardous waste.[2]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Fmoc-3(R)-morpholinecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 4-Fmoc-3(R)-morpholinecarboxylic acid.
Disclaimer: No direct Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the SDS for the structurally similar compound, (R)-4-Boc-morpholine-3-carboxylic acid, and general best practices for handling laboratory chemicals.[1][2] It is crucial to supplement this guidance with a substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure.[3][4][5] The following table summarizes the recommended PPE for handling this compound, which is a solid at room temperature.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a risk of splashes or dust generation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against spills and contamination.[3][4] For larger quantities or increased risk of exposure, disposable coveralls are recommended.[4] |
| Respiratory Protection | If handling the solid powder outside of a certified chemical fume hood where dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[2] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[5] For situations with a higher risk of spills, chemical-resistant shoe covers or boots are advised.[3] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for (R)-4-Boc-morpholine-3-carboxylic acid and any other chemicals to be used.[1][2] Conduct a risk assessment specific to your planned experiment.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][6]
2. Handling:
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolving: If the experimental protocol requires the compound to be in solution, add the solvent slowly to the solid to prevent splashing.
-
Experimental Procedure: Conduct the experiment within the fume hood. Avoid direct contact with the chemical.
3. Cleanup:
-
Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. This typically involves rinsing with an appropriate solvent, followed by washing with soap and water.
-
Waste Segregation: Segregate all chemical waste. This includes unused solid, solutions containing the compound, and contaminated materials such as gloves and weighing paper.
4. Disposal:
-
Waste Containers: All chemical waste must be collected in clearly labeled, sealed, and appropriate waste containers.
-
Disposal Protocol: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[2]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
